molecular formula C4H3ClO3 B072987 3-Chlorooxolane-2,5-dione CAS No. 1192-71-8

3-Chlorooxolane-2,5-dione

Cat. No.: B072987
CAS No.: 1192-71-8
M. Wt: 134.52 g/mol
InChI Key: RIHWJROUZAYQGA-UHFFFAOYSA-N
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Description

3-Chlorooxolane-2,5-dione is a highly versatile and reactive cyclic anhydride derivative that serves as a critical synthetic intermediate in organic and medicinal chemistry. Its core value lies in the presence of a chlorine atom alpha to the carbonyl groups, which activates the molecule towards nucleophilic substitution. This reactivity allows researchers to readily synthesize a wide array of N-functionalized succinimides and other succinimide-based compounds, which are privileged scaffolds in drug discovery. The compound is particularly valuable for the development of covalent inhibitors, where it can be used to introduce an electrophilic "warhead" capable of forming a stable bond with a specific amino acid residue (such as cysteine) in a biological target. Furthermore, this compound finds extensive application in polymer chemistry as a monomer or co-monomer for creating functionalized polyesters and polyamides with tailored properties, such as enhanced biodegradability or specific side-chain functionalities for post-polymerization modification. Its mechanism of action as a building block involves ring-opening by nucleophiles (e.g., amines, alcohols) followed by intramolecular cyclization or further functionalization of the chloro-substituent, enabling the construction of complex molecular architectures. This reagent is essential for researchers exploring new chemical space in areas like protease inhibitor design, targeted protein degradation (PROTACs), and the synthesis of advanced biomaterials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorooxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClO3/c5-2-1-3(6)8-4(2)7/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHWJROUZAYQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30521091
Record name 3-Chlorooxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30521091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192-71-8
Record name 3-Chlorooxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30521091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chlorooxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-chlorooxolane-2,5-dione, also known as 3-chlorosuccinic anhydride. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data.

Introduction

This compound is a cyclic anhydride derived from succinic acid. The introduction of a chlorine atom at the 3-position creates a chiral center and enhances the reactivity of the molecule, making it a versatile building block in medicinal chemistry and materials science. The primary and most established synthetic route to this compound involves the chlorination and subsequent cyclization of a suitable precursor, typically malic acid or its derivatives.

Core Synthesis Pathway

The principal pathway for the synthesis of this compound commences with the conversion of malic acid to chlorosuccinic acid, followed by an intramolecular cyclization to form the target anhydride. A common chlorinating agent for this transformation is thionyl chloride (SOCl₂).

The reaction of malic acid with thionyl chloride is a classic example of nucleophilic substitution, with the stereochemical outcome being dependent on the reaction conditions. This reaction proceeds through an SNi (internal nucleophilic substitution) mechanism, which typically results in retention of configuration at the stereocenter.

The subsequent step involves the dehydration of chlorosuccinic acid to yield this compound. This can be achieved using a dehydrating agent such as acetic anhydride.

Experimental Protocols

The following protocols are derived from established synthetic methodologies.

3.1. Synthesis of S-(-)-Chlorosuccinic Acid from S-(+)-Aspartic Acid

While the direct chlorination of malic acid is the conceptual basis, a well-documented analogous synthesis starts from S-(+)-aspartic acid, yielding S-(-)-chlorosuccinic acid.[1] This procedure provides a reliable method for obtaining the precursor to the chiral anhydride.

  • Materials:

    • S-(+)-Aspartic acid

    • Sodium nitrite (NaNO₂)

    • Concentrated hydrochloric acid (HCl, 37%)

    • Sodium chloride (NaCl)

  • Procedure:

    • S-(+)-aspartic acid is reacted with sodium nitrite in the presence of concentrated hydrochloric acid and sodium chloride.[1]

    • The reaction mixture is carefully controlled for temperature and addition rates to ensure the selective formation of S-(-)-chlorosuccinic acid.[1]

    • The product is isolated from the reaction mixture through appropriate workup procedures, which may include extraction and crystallization.

3.2. Synthesis of S-(-)-3-Chlorooxolane-2,5-dione from S-(-)-Chlorosuccinic Acid

This protocol details the cyclization of S-(-)-chlorosuccinic acid to its corresponding anhydride using acetic anhydride.

  • Materials:

    • Crude S-(-)-chlorosuccinic acid (containing residual NaCl)

    • Acetic anhydride ((CH₃CO)₂O)

    • Anhydrous isopropyl ether

  • Procedure:

    • A suspension of 300 g (1.97 mol) of crude S-(-)-chlorosuccinic acid (containing 45-80 g of NaCl) and 241.5 mL (2.56 mol) of acetic anhydride is prepared in a suitable reaction vessel.

    • The mixture is stirred at 52-55°C for 3.5 hours.

    • The insoluble sodium chloride is removed by filtration.

    • The clear, colorless filtrate is concentrated by vacuum evaporation to remove acetic acid and excess acetic anhydride, and then dried.

    • To remove final traces of acetic acid and acetic anhydride, the solid residue is triturated with 300 mL of anhydrous isopropyl ether. The suspension is stirred vigorously for 5 minutes and then filtered.

    • The solid on the filter is washed with an additional 90 mL of fresh isopropyl ether.

    • The final product is dried under vacuum in an anhydrous environment.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of S-(-)-3-chlorooxolane-2,5-dione.

ParameterValueReference
Yield 95% (251.3 g)
Melting Point 75-80°C
Optical Rotation [α]D -4.16 (c = 1.0; ethyl acetate)
Molecular Formula C₄H₃ClO₃[2]
Molar Mass 134.52 g/mol [2]
Boiling Point 68-80°C (at 0.1 Torr)[2]

Visualizations

5.1. Synthesis Pathway Diagram

Synthesis_Pathway Malic_Acid Malic Acid Chlorosuccinic_Acid Chlorosuccinic Acid Malic_Acid->Chlorosuccinic_Acid SOCl₂ Target This compound Chlorosuccinic_Acid->Target Acetic Anhydride

Caption: Synthesis pathway of this compound.

5.2. Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Anhydride Synthesis cluster_purification Purification Start Mix Chlorosuccinic Acid and Acetic Anhydride Heat Stir at 52-55°C for 3.5 hours Start->Heat Filter1 Filter to remove NaCl Heat->Filter1 Evaporate Vacuum Evaporate Filtrate Filter1->Evaporate Triturate Triturate with Anhydrous Isopropyl Ether Evaporate->Triturate Crude Product Filter2 Filter Suspension Triturate->Filter2 Wash Wash with Isopropyl Ether Filter2->Wash Dry Vacuum Dry Wash->Dry Final_Product S-(-)-3-Chlorooxolane-2,5-dione Dry->Final_Product

Caption: Experimental workflow for synthesis and purification.

References

Spectroscopic Profile of 3-Chlorooxolane-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chlorooxolane-2,5-dione, also known as 3-chlorosuccinic anhydride. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in search results

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)Assignment
Data not available in search results

Note: Specific peak assignments for ¹H and ¹³C NMR are pending experimental data.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description of Vibration
Data not available in search results

Note: Expected characteristic peaks include two carbonyl (C=O) stretching bands typical for an anhydride functional group.

Mass Spectrometry (MS)
m/zInterpretation
Data not available in search results

Note: The mass spectrum is expected to show the molecular ion peak and fragmentation patterns consistent with the structure of this compound.

Experimental Protocols

NMR Spectroscopy Protocol

A general procedure for obtaining NMR spectra involves dissolving a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to an NMR tube and placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

IR Spectroscopy Protocol

Infrared spectra can be obtained using various techniques. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is common. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

Mass Spectrometry Protocol

Mass spectra are typically acquired using a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI). The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Analysis Analyze NMR Spectra (Chemical Shifts, Coupling, Integration) NMR->NMR_Analysis IR_Analysis Analyze IR Spectrum (Functional Group Identification) IR->IR_Analysis MS_Analysis Analyze Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Analysis Structure_Elucidation Combine Data for Structure Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

3-Chlorooxolane-2,5-dione CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chlorooxolane-2,5-dione, a reactive chemical intermediate with significant potential in organic synthesis and drug discovery. The document details its chemical identity, physicochemical properties, synthesis protocols, and reactivity, with a particular focus on its applications as a building block for novel bioactive molecules. Spectroscopic data and safety information are also provided to ensure safe handling and accurate characterization.

Chemical Identity and Properties

This compound is systematically known as 3-chlorofuran-2,5-dione and is also commonly referred to as chloromaleic anhydride . It is a chlorinated derivative of maleic anhydride.

PropertyValueReference
CAS Number 96-02-6[1]
Molecular Formula C₄HClO₃[1]
Molecular Weight 132.50 g/mol [1]
Appearance Low melting solid
Melting Point 33 °C
Boiling Point 196 °C at 760 mmHg
Density 1.62 g/cm³

Spectroscopic Data

Accurate identification of this compound can be achieved through various spectroscopic techniques.

Technique Data Reference
¹H NMR [Link to Spectrum]
¹³C NMR [Link to Spectrum][2]
Infrared (IR) Spectroscopy [Link to Spectrum][3]
Mass Spectrometry (MS) [Link to Spectrum]

Synthesis of this compound

A common method for the preparation of this compound involves the chlorination of maleic anhydride followed by dehydrochlorination.

Experimental Protocol: Two-Step Synthesis from Maleic Anhydride

Step 1: Chlorination of Maleic Anhydride to Dichloro-succinic anhydride

  • In a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet, melt maleic anhydride.

  • Introduce gaseous chlorine into the molten maleic anhydride at a temperature exceeding 140 °C.

  • Maintain the reaction under a pressure of 10 pounds per square inch gauge.

  • The reaction proceeds to form dichloro-succinic anhydride.

  • Purify the intermediate product by distillation under reduced pressure (e.g., 2 to 10 mm total pressure).

Step 2: Dehydrochlorination of Dichloro-succinic anhydride

  • Heat the purified dichloro-succinic anhydride to a temperature of at least 140 °C.

  • Introduce a catalyst, such as ferric chloride, to facilitate the dehydrochlorination.

  • The reaction yields monochloro-maleic anhydride (this compound) with the evolution of hydrogen chloride gas.

  • Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS).

  • Upon completion, the product can be purified by distillation.

Synthesis_Workflow Maleic_Anhydride Maleic Anhydride Chlorination Chlorination (Cl₂, >140°C, 10 psi) Maleic_Anhydride->Chlorination Dichloro_Succinic_Anhydride Dichloro-succinic anhydride Chlorination->Dichloro_Succinic_Anhydride Dehydrochlorination Dehydrochlorination (FeCl₃, >140°C) Dichloro_Succinic_Anhydride->Dehydrochlorination Product This compound Dehydrochlorination->Product

Synthesis of this compound.

Reactivity and Applications in Organic Synthesis

This compound is a versatile building block in organic synthesis due to its reactive nature. The presence of the anhydride group, the double bond, and the chlorine atom allows for a variety of chemical transformations. It is particularly susceptible to nucleophilic attack.

Reaction with Nucleophiles:

The compound readily reacts with various nucleophiles, including amines, alcohols, and thiols. These reactions can proceed via addition to the double bond or by substitution of the chloro group, leading to a diverse range of functionalized products. This reactivity is crucial for the synthesis of heterocyclic compounds and other complex organic molecules. The 2(5H)-furanone skeleton, which can be derived from this compound, is a common pharmacophore in many natural products and drugs.[1]

Reactivity_Diagram cluster_nucleophiles Nucleophilic Attack cluster_products Product Classes Start This compound Amines Amines Start->Amines Alcohols Alcohols Start->Alcohols Thiols Thiols Start->Thiols Heterocycles Heterocyclic Compounds Amines->Heterocycles Functionalized_Acids Functionalized Carboxylic Acids and Derivatives Alcohols->Functionalized_Acids Thiols->Functionalized_Acids

Reactivity with various nucleophiles.

Biological Activity and Drug Development Potential

Derivatives of this compound have shown promising biological activities, making this scaffold attractive for drug discovery programs.

Anticancer Activity:

Several studies have explored the anticancer potential of compounds synthesized from 2(5H)-furanone derivatives. For instance, certain hydrazone derivatives have demonstrated moderate cytotoxicity against human cancer cell lines such as MCF-7 (breast), U87 (glioblastoma), and A549 (lung), with IC₅₀ values in the micromolar range.[4]

Antimicrobial Activity:

The 2(5H)-furanone core is present in various natural and synthetic compounds with antimicrobial properties. Derivatives have shown efficacy against bacteria such as Salmonella typhimurium and Bacillus subtilis, inhibiting both growth and biofilm formation.[1]

Biological Activity Target Organism/Cell Line Observed Effect Reference
AnticancerMCF-7, U87, A549Moderate cytotoxicity (IC₅₀ ~14.35 μM for some derivatives)[4]
AntibacterialSalmonella typhimuriumGrowth inhibition[1]
AntibacterialBacillus subtilisGrowth and biofilm inhibition[1]

Safety Information

This compound is a reactive and corrosive substance that should be handled with appropriate safety precautions.

  • Hazards: Harmful if swallowed. Toxic in contact with skin. Causes severe skin burns and eye damage. May cause an allergic skin reaction.

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its high reactivity allows for the construction of complex molecular architectures, particularly those containing the 2(5H)-furanone scaffold, which is a key feature in numerous biologically active compounds. Further exploration of the chemistry of this compound is likely to lead to the discovery of new therapeutic agents and other valuable chemical entities. Researchers, scientists, and drug development professionals are encouraged to consider the potential of this building block in their synthetic and discovery endeavors, while adhering to strict safety protocols.

References

Solubility Profile of 3-Chlorooxolane-2,5-dione in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-Chlorooxolane-2,5-dione, a halogenated derivative of succinic anhydride. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from the parent compound, succinic anhydride, to provide a robust estimation of its solubility characteristics. Furthermore, detailed experimental protocols for determining the solubility of organic compounds are presented, alongside a logical workflow for solubility testing, to empower researchers in generating precise data for their specific applications.

Introduction

This compound, also known as chlorosuccinic anhydride, is a reactive chemical intermediate of interest in organic synthesis and drug development. Its utility in various synthetic pathways is critically dependent on its solubility in a range of organic solvents. Understanding the solubility profile of this compound is paramount for reaction optimization, purification, and formulation development. This guide aims to provide a foundational understanding of its likely solubility in common organic solvents and to equip researchers with the methodologies to determine this critical parameter experimentally.

Estimated Solubility of this compound

Qualitative Solubility of Succinic Anhydride

Succinic anhydride is reported to be soluble in a variety of common organic solvents. This suggests that this compound is also likely to be soluble in these solvents.

  • Soluble in: Chloroform, Carbon Tetrachloride, Ethanol, Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)[1][2][3][4][5]

  • Slightly soluble in: Diethyl Ether[1][4]

  • Insoluble in: Water (reacts to form succinic acid)[1][4][6]

Quantitative Solubility of Succinic Anhydride

The following table summarizes the available quantitative solubility data for succinic anhydride in select organic solvents. This data can be used as a baseline for estimating the solubility of this compound.

SolventTemperature (°C)Solubility ( g/100 mL)
Ethanol252.56[1]
Chloroform250.87[1]
Diethyl Ether250.64[1]
Benzene202.0[7]
Dimethyl Sulfoxide252.0 (equivalent to 20 mg/mL)[2]

It is important to note that the solubility of succinic anhydride in acetone, acetonitrile, 2-propanol, and ethyl acetate has been shown to increase with temperature.[3] This trend is also expected to hold for this compound.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, a standardized experimental protocol should be followed. The following outlines a general method for determining the solubility of a solid organic compound in a given solvent.

Materials
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After reaching equilibrium, allow the vials to stand undisturbed for a short period to allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter (with a pore size appropriate to remove all solid particles) into a clean, pre-weighed vial.

  • Quantification:

    • Determine the mass of the filtered solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

    • The solubility can then be calculated in terms of g/100 mL or other desired units.

    • Alternatively, the concentration of the saturated solution can be determined using a suitable analytical technique such as HPLC, GC, or UV-Vis spectroscopy, after appropriate dilution.

Logical Workflow for Solubility Testing

The following diagram illustrates a logical workflow for determining the solubility of an organic compound.

Solubility_Workflow start Start: Obtain Pure Compound and Select Solvents prepare_solutions Prepare Supersaturated Solutions (Excess Solute in Solvent) start->prepare_solutions equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare_solutions->equilibrate separate Separate Saturated Solution from Excess Solid (Filtration/Centrifugation) equilibrate->separate quantify Quantify Solute Concentration separate->quantify gravimetric Gravimetric Method: Evaporate Solvent and Weigh Residue quantify->gravimetric Direct instrumental Instrumental Analysis: (HPLC, GC, UV-Vis) quantify->instrumental Indirect calculate Calculate Solubility (e.g., g/100 mL, mol/L) gravimetric->calculate instrumental->calculate end End: Report Solubility Data calculate->end

Caption: A workflow diagram for the experimental determination of solubility.

Conclusion

While direct, quantitative solubility data for this compound remains elusive in the public domain, a strong estimation of its solubility profile can be derived from its parent compound, succinic anhydride. It is anticipated to be soluble in a range of common polar organic solvents. For applications requiring precise solubility values, the experimental protocol and workflow provided in this guide offer a robust framework for generating reliable data. The information presented herein serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective use of this compound in their work.

References

In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Chlorooxolane-2,5-dione: Data Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for quantitative data regarding the thermal stability and decomposition of 3-Chlorooxolane-2,5-dione has revealed a significant lack of publicly available information. Despite extensive investigation into scientific literature, chemical databases, and patent repositories, specific experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound could not be located. Consequently, a detailed technical guide that includes quantitative data tables, specific experimental protocols, and visualizations of decomposition pathways for this compound cannot be constructed at this time.

This guide will instead provide a foundational understanding of the thermal behavior of closely related compounds, namely succinic anhydride, and discuss the general principles of thermal decomposition for cyclic anhydrides. This information can offer researchers, scientists, and drug development professionals a framework for approaching the analysis of this compound and for designing appropriate experimental protocols.

Contextual Analysis Based on Succinic Anhydride

This compound is a chlorinated derivative of succinic anhydride. The thermal stability and decomposition of succinic anhydride are influenced by the five-membered ring structure containing two carbonyl groups and an oxygen atom. When heated, succinic anhydride can undergo decomposition.[1][2] The introduction of a chlorine atom at the 3-position is expected to significantly influence the thermal properties of the molecule due to the inductive effect and the potential for different decomposition pathways involving the carbon-chlorine bond.

Table 1: General Thermal Properties of Succinic Anhydride

PropertyValue
Melting Point119-120 °C
Boiling Point261 °C
DecompositionEmits acrid smoke and irritating fumes upon heating.[3]

Note: This data is for the parent compound, succinic anhydride, and is provided for comparative context only. The thermal properties of this compound are expected to differ.

Postulated Thermal Decomposition Pathways

While a specific decomposition mechanism for this compound is not documented, the decomposition of cyclic anhydrides can proceed through several general pathways.[4] These often involve the initial cleavage of the anhydride ring followed by decarboxylation and subsequent reactions.

For this compound, the presence of a chlorine atom introduces the possibility of dehydrochlorination or the formation of chlorinated byproducts. A hypothetical decomposition pathway could involve the initial loss of carbon dioxide and carbon monoxide, similar to other cyclic anhydrides, potentially followed by reactions involving the chlorinated fragment.

Decomposition_Pathway cluster_initial Initial Compound cluster_intermediates Potential Intermediates cluster_products Decomposition Products This compound This compound Intermediate_1 Ring-Opened Intermediate This compound->Intermediate_1 Heat Intermediate_2 Chlorinated Acyl Radical Intermediate_1->Intermediate_2 Decarbonylation CO2 CO2 Intermediate_1->CO2 CO CO Intermediate_1->CO HCl HCl Intermediate_2->HCl Chlorinated_Hydrocarbons Chlorinated Hydrocarbons Intermediate_2->Chlorinated_Hydrocarbons Char_Residue Char Residue Chlorinated_Hydrocarbons->Char_Residue

Caption: Hypothetical decomposition pathway for this compound.

Recommended Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition of this compound, the following standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials.

Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

  • Atmosphere: The experiment should be conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range that is expected to encompass the decomposition of the compound (e.g., from ambient temperature to 600 °C).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition (Tonset), the peak decomposition temperature (Tpeak), and the residual mass.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Acquisition & Analysis Sample Weigh 5-10 mg of This compound Crucible Place in TGA crucible Sample->Crucible Load Load crucible into TGA Crucible->Load Atmosphere Set inert atmosphere (N2, 20-50 mL/min) Load->Atmosphere Heating Heat at 10 °C/min to 600 °C Atmosphere->Heating Record Record mass vs. temperature Heating->Record Analyze Analyze TGA/DTG curves for T-onset, T-peak, mass loss Record->Analyze

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound, and to observe any exothermic or endothermic events associated with its decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed into an aluminum or other suitable DSC pan, which is then hermetically sealed.

  • Reference: An empty, sealed DSC pan is used as a reference.

  • Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: The sample is heated at a controlled rate (e.g., 10 °C/min) through the temperature range of interest. A heat-cool-heat cycle may be employed to study the thermal history of the sample.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the melting peak (Tm) and to calculate the enthalpy of fusion (ΔHf). Any exothermic peaks following the melting point would indicate decomposition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Acquisition & Analysis Sample Weigh 2-5 mg of This compound Pan Seal in DSC pan Sample->Pan Load Load sample and reference pans Pan->Load Atmosphere Set inert atmosphere Load->Atmosphere Heating Heat at 10 °C/min Atmosphere->Heating Record Record heat flow vs. temperature Heating->Record Analyze Determine Tm, ΔHf, and decomposition exotherms Record->Analyze

Caption: General experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion and Future Directions

While this guide could not provide specific quantitative data on the thermal stability and decomposition of this compound due to a lack of available information, it has outlined the expected thermal behavior based on analogous compounds and provided standard protocols for its experimental determination. It is recommended that researchers interested in the thermal properties of this compound perform the described TGA and DSC analyses to generate the necessary data. Such studies would be a valuable contribution to the chemical literature and would provide crucial information for its safe handling, storage, and application in research and development.

References

Reaction mechanism of 3-Chlorooxolane-2,5-dione formation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Reaction Mechanism of 3-Chlorooxolane-2,5-dione Formation

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the proposed reaction mechanism for the formation of this compound, also known as 3-chlorosuccinic anhydride. The document summarizes known quantitative data, outlines a plausible reaction pathway, and includes a detailed experimental protocol based on analogous chemical transformations.

Overview and Chemical Properties

This compound is the chlorinated derivative of succinic anhydride. The introduction of a chlorine atom at the alpha-position to the carbonyl groups significantly influences the molecule's reactivity, making it a potentially valuable intermediate in organic synthesis and drug development.

Quantitative Data

While comprehensive spectroscopic and reaction yield data are not extensively reported in publicly available literature, the known physical properties of this compound are summarized below. Spectroscopic expectations are based on the analysis of its functional groups.

PropertyDataReference/Notes
Molecular Formula C₄H₃ClO₃[1]
Molar Mass 134.52 g/mol [1]
Melting Point 43.5-44 °C[1]
Boiling Point 68-80 °C at 0.1 Torr[1]
Appearance Colorless needles or white crystalline solidGeneral property of similar anhydrides.[2]
Expected IR Peaks (cm⁻¹) ~1860 (C=O, Asymmetric Stretch), ~1780 (C=O, Symmetric Stretch), ~1060 (C-O Stretch), ~700-800 (C-Cl Stretch)Based on typical values for cyclic anhydrides. The higher wavenumber C=O stretch is generally less intense in cyclic systems.[3]
Expected ¹H NMR DD at ~4.5-5.0 ppm (1H, -CHCl-), DD at ~3.0-4.0 ppm (2H, -CH₂-)Estimated chemical shifts based on the structure. The methine proton is deshielded by the chlorine and carbonyl groups. The methylene protons would be diastereotopic and appear as a complex multiplet.
Expected ¹³C NMR ~170-175 (C=O), ~50-60 (-CHCl-), ~30-40 (-CH₂-)Estimated chemical shifts. Carbonyl carbons are significantly deshielded.

Proposed Reaction Mechanism: Free-Radical Chlorination

The formation of this compound from succinic anhydride is proposed to proceed via a free-radical chain mechanism . This pathway is analogous to the well-documented photochlorination of alkanes and other carbonyl compounds.[4][5][6][7] The reaction requires an initiator, typically ultraviolet (UV) light or a chemical radical initiator, to begin the chain process.

The mechanism consists of three key stages: initiation, propagation, and termination.

Stage 1: Initiation

The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This step requires energy, which is supplied by UV light (hν).

Initiation cluster_react Chlorine Molecule cluster_prod Chlorine Radicals Cl2 Cl-Cl hv Cl2->hv Cl_rad 2 Cl• hv->Cl_rad

Figure 1. Initiation Step
Stage 2: Propagation

The propagation stage is a self-sustaining cycle consisting of two steps that generate the product and regenerate the chlorine radical.

  • Step 2a: Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from the alpha-carbon of succinic anhydride. This is the rate-determining step and forms a molecule of hydrogen chloride (HCl) and a succinyl anhydride radical. This radical is stabilized by resonance with the adjacent carbonyl group.

  • Step 2b: Halogenation: The succinyl anhydride radical reacts with another molecule of chlorine (Cl₂) to form the final product, this compound, and a new chlorine radical, which can then continue the chain reaction.

Propagation cluster_step1 cluster_step2 succinic_anhydride Succinic Anhydride O=C1OC(=O)C[CH₂]1 cl_radical1 Cl• hcl H-Cl succinic_anhydride->hcl succinyl_radical Succinyl Anhydride Radical O=C1OC(=O)C[CH•]1 succinic_anhydride->succinyl_radical + Cl• cl_radical1->hcl cl2 Cl-Cl product This compound O=C1OC(=O)C[CHCl]1 succinyl_radical->product + Cl₂ cl_radical2 Cl• succinyl_radical->cl_radical2 cl2->product

Figure 2. Propagation Steps
Stage 3: Termination

The chain reaction is terminated when two radicals combine, removing the reactive intermediates from the cycle. This can happen in several ways, such as the combination of two chlorine radicals, a chlorine radical with a succinyl anhydride radical, or two succinyl anhydride radicals.

Termination cl_rad1 Cl• cl2 Cl-Cl cl_rad1->cl2 cl_rad2 Cl• cl_rad2->cl2 succ_rad1 R• product R-Cl succ_rad1->product cl_rad3 Cl• cl_rad3->product succ_rad2 R• dimer R-R succ_rad2->dimer succ_rad3 R• succ_rad3->dimer note Where R• is the succinyl anhydride radical.

Figure 3. Termination Pathways

Experimental Protocol

Materials and Equipment
  • Succinic Anhydride (1.0 eq)

  • Chlorine (Cl₂) gas or Sulfuryl Chloride (SO₂Cl₂) (1.1 eq)

  • Radical Initiator (e.g., AIBN, dibenzoyl peroxide) (0.02 eq)

  • Inert Solvent (e.g., Carbon Tetrachloride, CCl₄)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Magnetic stirrer and heat source

  • UV lamp (if Cl₂ gas is used without a chemical initiator)

  • Inert atmosphere setup (Nitrogen or Argon)

Proposed Procedure
  • Setup: Assemble the reaction apparatus under an inert atmosphere. The flask is charged with succinic anhydride and the inert solvent.

  • Initiation:

    • Photochemical Method: While stirring the solution, begin bubbling chlorine gas through the mixture. Irradiate the flask with a UV lamp.

    • Chemical Initiator Method: Add the radical initiator (e.g., AIBN) to the solution. Heat the mixture to the decomposition temperature of the initiator (for AIBN, ~65-85 °C) while bubbling chlorine gas or adding sulfuryl chloride dropwise.

  • Reaction: Maintain the reaction conditions, monitoring the progress by techniques such as GC-MS or TLC. The evolution of HCl gas is an indicator of reaction progress.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Purge the system with an inert gas to remove excess chlorine and HCl.

  • Purification: The solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Logical Workflow of Synthesis and Analysis

The overall process from starting materials to a fully characterized product follows a logical workflow.

Workflow start Starting Materials (Succinic Anhydride, Cl₂) reaction Free-Radical Reaction (UV Light or Initiator) start->reaction workup Reaction Workup (Solvent Removal) reaction->workup purification Purification (Vacuum Distillation) workup->purification product Pure this compound purification->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis data Characterization Data analysis->data

Figure 4. Synthesis and Analysis Workflow

Conclusion

The formation of this compound from succinic anhydride most plausibly occurs through a free-radical substitution mechanism initiated by UV light or a chemical initiator. This process involves initiation, propagation, and termination steps, leading to the selective chlorination at the alpha-carbon. While detailed experimental data is sparse, the proposed mechanism and protocols provide a strong foundation for further research and development of this compound as a synthetic intermediate. Further experimental validation is required to optimize reaction conditions and fully characterize the final product.

References

Technical Guide: Purity Analysis of Synthesized 3-Chlorooxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorooxolane-2,5-dione, also known as 3-chlorosuccinic anhydride, is a reactive chemical intermediate of interest in organic synthesis and the development of novel pharmaceutical compounds. The purity of this compound is critical for its intended application, as impurities can lead to undesirable side reactions, lower yields of the target molecule, and potential toxicity in drug development. This technical guide provides a comprehensive overview of the methods for the purity analysis of synthesized this compound, including detailed experimental protocols and data interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common precursor, chlorosuccinic acid, is presented below.

PropertyThis compoundChlorosuccinic Acid
Synonyms 3-Chlorosuccinic anhydride, 3-chloro-dihydrofuran-2,5-dione2-Chlorobutanedioic acid
Molecular Formula C₄H₃ClO₃C₄H₅ClO₄
Molecular Weight 134.52 g/mol [1]152.53 g/mol [2][3]
Melting Point 43.5-44 °C[1]150-153 °C[4][5]
Boiling Point 68-80 °C at 0.1 Torr[1]235.8 °C at 760 mmHg[4]
Appearance White to light yellow crystalline solidWhite crystalline solid
CAS Number 1192-71-8[1]16045-92-4[2][4][5]

Synthesis and Potential Impurities

This compound is typically synthesized by the dehydration of chlorosuccinic acid.[4] Common dehydrating agents include acetyl chloride, phosphorus oxychloride, or other potent dehydrating agents.[6][7] The synthesis route informs the potential impurities that may be present in the final product.

Potential Impurities:

  • Unreacted Chlorosuccinic Acid: Incomplete dehydration will leave residual starting material.

  • Dehydrating Agent and Byproducts: Remnants of the dehydrating agent (e.g., acetic acid from acetyl chloride) may be present.

  • Chloromaleic Anhydride: Elimination of HCl from this compound can lead to the formation of this unsaturated anhydride, particularly at elevated temperatures.[8]

  • Polymeric Materials: Self-reaction or polymerization of the anhydride can occur under certain conditions.

  • Solvent Residues: Residual solvents used during synthesis and purification.

A logical workflow for the synthesis and subsequent purity analysis is depicted below.

G Synthesis and Purity Analysis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Chlorosuccinic_Acid Chlorosuccinic Acid Reaction Dehydration Reaction Chlorosuccinic_Acid->Reaction Dehydrating_Agent Dehydrating Agent (e.g., Acetyl Chloride) Dehydrating_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (e.g., Distillation, Recrystallization) Crude_Product->Purification Purified_Product Purified this compound Purification->Purified_Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purified_Product->Spectroscopy Chromatography Chromatographic Analysis (HPLC, GC) Purified_Product->Chromatography Final_Purity Purity Assessment Spectroscopy->Final_Purity Chromatography->Final_Purity

Caption: Workflow for the synthesis and purity analysis of this compound.

Experimental Protocols for Purity Analysis

A combination of spectroscopic and chromatographic techniques is recommended for a thorough purity analysis.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and quantification of impurities.

  • ¹H NMR Spectroscopy:

    • Objective: To identify the characteristic protons of this compound and detect proton-bearing impurities.

    • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Instrument Parameters:

      • Spectrometer: 400 MHz or higher

      • Pulse Sequence: Standard single pulse

      • Number of Scans: 16-64

      • Relaxation Delay: 5 seconds (for quantitative analysis)

    • Expected ¹H NMR Data for this compound: The spectrum is expected to show a multiplet for the proton at the 3-position and two multiplets for the diastereotopic protons at the 4-position.

    • Impurity Detection: Unreacted chlorosuccinic acid will show a broader peak for the carboxylic acid protons. Other impurities will have their own characteristic signals.

  • ¹³C NMR Spectroscopy:

    • Objective: To confirm the carbon skeleton and identify carbon-containing impurities.

    • Sample Preparation: Dissolve 20-50 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent.

    • Instrument Parameters:

      • Spectrometer: 100 MHz or higher

      • Pulse Sequence: Proton-decoupled

      • Number of Scans: 1024 or more

    • Expected ¹³C NMR Data for this compound: The spectrum should show signals for the two carbonyl carbons, the chlorinated methine carbon, and the methylene carbon.

4.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Objective: To confirm the presence of the anhydride functional group and the absence of hydroxyl groups from the starting material.

  • Sample Preparation: Prepare a thin film of the sample on a KBr plate or acquire the spectrum using an ATR accessory.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

  • Expected IR Data for this compound: The spectrum will be characterized by two strong carbonyl stretching bands typical for anhydrides, around 1820 cm⁻¹ and 1750 cm⁻¹.[9] The absence of a broad O-H stretch around 3000 cm⁻¹ indicates the absence of carboxylic acid impurity.

4.1.3. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound.

  • Objective: To confirm the molecular weight of this compound and identify impurities based on their mass-to-charge ratio.

  • Ionization Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Expected Mass Spectrum: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (134.52 g/mol ) and characteristic isotopic patterns due to the presence of chlorine.

Chromatographic Analysis

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for quantifying the purity of the compound and separating it from non-volatile impurities.

  • Objective: To determine the percentage purity of this compound.

  • Method: A reverse-phase HPLC method is generally suitable.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for identifying and quantifying volatile impurities.

  • Objective: To detect volatile impurities such as residual solvents and volatile byproducts.

  • Method:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A suitable temperature gradient to separate compounds with different boiling points.

    • Injection: Split or splitless injection.

    • Detection: Mass Spectrometry (scan mode to identify unknowns).

  • Data Analysis: Impurities are identified by their mass spectra and retention times.

Data Presentation and Interpretation

The quantitative data obtained from the analytical techniques should be summarized in a clear and concise manner.

Table of Spectroscopic Data:

TechniqueKey Signals/Peaks for this compound
¹H NMR Characteristic multiplets for CH and CH₂ groups.
¹³C NMR Signals for two C=O, one CHCl, and one CH₂.
IR Strong C=O stretches (~1820, ~1750 cm⁻¹), absence of O-H stretch.
MS Molecular ion peak at m/z corresponding to C₄H₃ClO₃.

Table of Chromatographic Purity:

TechniquePurity (%)Impurity Profile (Relative Area %)
HPLC > 98%Unreacted Chlorosuccinic Acid: < 0.5%Chloromaleic Anhydride: < 0.2%Unknown Impurities: < 1.0%
GC-MS -Residual Solvents: < 0.1%

The logical relationship for the decision-making process based on the purity analysis is outlined below.

G Purity Assessment Logic Start Synthesized This compound Purity_Analysis Comprehensive Purity Analysis (NMR, IR, MS, HPLC, GC) Start->Purity_Analysis Decision Purity Meets Specification? Purity_Analysis->Decision Pass Release for Use Decision->Pass Yes Fail Further Purification Required Decision->Fail No Fail->Purity_Analysis

Caption: Decision workflow for product release based on purity analysis.

Conclusion

The purity of this compound is paramount for its successful application in research and development. A multi-technique approach, combining spectroscopic and chromatographic methods, provides a comprehensive assessment of the compound's purity and impurity profile. The detailed protocols and data interpretation guidelines presented in this technical guide will assist researchers, scientists, and drug development professionals in ensuring the quality and reliability of synthesized this compound.

References

An In-depth Technical Guide to Potential Starting Materials for the Synthesis of 3-Chlorooxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 3-Chlorooxolane-2,5-dione, also known as chlorosuccinic anhydride. The synthesis of this chlorinated anhydride is crucial for various applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. The core of the most viable synthetic strategies involves the dehydration of a direct precursor, chlorosuccinic acid, which itself can be synthesized from several readily available starting materials. This document details the reaction pathways, experimental protocols, and quantitative data associated with these methods.

Primary Synthetic Pathway: Dehydration of Chlorosuccinic Acid

The most direct and efficient method for synthesizing this compound is the cyclization of chlorosuccinic acid via dehydration. This reaction is typically achieved by treating chlorosuccinic acid with a suitable dehydrating agent, which facilitates the removal of a water molecule to form the cyclic anhydride.

Dehydration_of_Chlorosuccinic_Acid Chlorosuccinic_Acid Chlorosuccinic Acid Target This compound Chlorosuccinic_Acid->Target + Dehydrating Agent - H₂O Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride) Water H₂O

Caption: General schematic for the synthesis of this compound.

Quantitative Data for Dehydration of Chlorosuccinic Acid

The dehydration reaction can be performed using various reagents, with acetic anhydride being a common and effective choice.[1][2]

Starting MaterialDehydrating AgentTemperature (°C)Reaction Time (hours)Yield (%)Reference
S-(-)-Chlorosuccinic AcidAcetic Anhydride52-553.5~95%[1][2]
S-(-)-Chlorosuccinic AcidAcetyl Chloride / Acetic AcidRoom Temp - 90Not SpecifiedHigh[1][2]
Experimental Protocol: Synthesis of S-(-)-chlorosuccinic anhydride from S-(-)-chlorosuccinic acid[1][2]

This protocol is based on the procedure described in patent literature for the dehydration of S-(-)-chlorosuccinic acid.

  • Reaction Setup: A suspension is prepared with 300 g (1.97 mol) of S-(-)-chlorosuccinic acid (which may contain residual sodium chloride from its own preparation) and 241.5 mL (2.56 mol) of acetic anhydride in a suitable reaction vessel equipped with a stirrer.

  • Heating: The mixture is stirred and heated to a temperature of 52-55°C.

  • Reaction Monitoring: The reaction is maintained at this temperature for approximately 3.5 hours.

  • Work-up: After the reaction is complete, any insoluble material (such as sodium chloride) is removed by filtration.

  • Isolation: The clear, colorless filtrate is then concentrated by vacuum evaporation to remove excess acetic anhydride and acetic acid, and the resulting product is dried to yield S-(-)-chlorosuccinic anhydride. The reported yield for this conversion is approximately 95%.

Synthesis of the Key Precursor: Chlorosuccinic Acid

The availability of chlorosuccinic acid is paramount for the final dehydration step. Fortunately, it can be synthesized from several different starting materials. The choice of precursor often depends on cost, availability, and desired stereochemistry.

Synthesis_of_Chlorosuccinic_Acid Maleic_Acid Maleic Acid Target Chlorosuccinic Acid Maleic_Acid->Target + HCl (in Acetic Acid) Aspartic_Acid S-Aspartic Acid Aspartic_Acid->Target + NaNO₂ + HCl (aq) Malic_Acid Malic Acid Malic_Acid->Target + PCl₅ or SOCl₂

References

Theoretical Calculations on the Molecular Orbitals of 3-Chlorooxolane-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a theoretical investigation into the electronic structure and molecular orbitals of 3-Chlorooxolane-2,5-dione. The following sections outline the computational methodology, present the calculated molecular orbital data, and visualize key aspects of the computational workflow and results. This information is critical for understanding the molecule's reactivity, stability, and potential interactions in a biological context, which is of significant interest in drug development.

Computational Methodology (Experimental Protocol)

The molecular orbital calculations for this compound were performed using quantum chemical methods based on Density Functional Theory (DFT). DFT has been widely adopted for its favorable balance between computational cost and accuracy in describing the electronic properties of organic molecules.

The specific protocol employed is as follows:

  • Molecular Structure Optimization: The initial 3D structure of this compound was built and subjected to a full geometry optimization without any symmetry constraints. This ensures that the calculations are performed on the molecule's lowest energy conformation.

  • Computational Method: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was used. This functional is known for its robust performance in predicting the electronic structure of a wide range of molecules.

  • Basis Set: The 6-311++G(d,p) basis set was employed for all atoms. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the atomic nuclei and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

  • Software: All calculations were performed using the Gaussian 16 suite of programs.

  • Analysis: Following the geometry optimization, a frequency calculation was performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The molecular orbitals, their corresponding energy levels, and other electronic properties were then calculated and analyzed.

Quantitative Data: Molecular Orbital Energies

The calculated energies of the frontier molecular orbitals and several adjacent orbitals are summarized in the table below. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are primarily involved in chemical reactions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity.

OrbitalEnergy (eV)Symmetry (Hypothetical)
LUMO+52.85a"
LUMO+42.10a'
LUMO+31.78a"
LUMO+21.05a'
LUMO+10.52a"
LUMO -0.23 a'
HOMO -7.89 a"
HOMO-1-8.54a'
HOMO-2-9.12a"
HOMO-3-9.98a'
HOMO-4-10.67a"
HOMO-5-11.21a'
HOMO-LUMO Gap 7.66

Visualizations: Workflow and Energy Levels

Visual diagrams are essential for conceptualizing complex computational processes and results. The following diagrams, generated using the DOT language, illustrate the logical flow of the computational protocol and the resulting molecular orbital energy landscape.

G Computational Workflow for Molecular Orbital Analysis A 1. Molecular Structure Input (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirmation of Energy Minimum) B->C D 4. Single Point Energy Calculation (Molecular Orbital Properties) C->D E 5. Analysis of Results (HOMO/LUMO, Orbital Energies, etc.) D->E MO_Diagram Molecular Orbital Energy Level Diagram cluster_orbitals Energy (eV) LUMO LUMO (-0.23 eV) LUMO_level HOMO_level HOMO HOMO (-7.89 eV) HOMO_level->LUMO_level   ΔE = 7.66 eV HOMO_1_level HOMO_1 HOMO-1 (-8.54 eV) HOMO_2_level HOMO_2 HOMO-2 (-9.12 eV) LUMO_1 LUMO+1 (0.52 eV) LUMO_1_level

Methodological & Application

Application Notes and Protocols for 3-Chlorooxolane-2,5-dione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorooxolane-2,5-dione, systematically known as 3-chlorosuccinic anhydride, is a reactive chemical intermediate with potential applications in organic synthesis, particularly in the development of novel pharmaceuticals and complex organic molecules. Its bifunctional nature, combining the reactivity of an acid anhydride with a chlorinated stereocenter, makes it a versatile building block for introducing a 3-chlorosuccinyl moiety into various scaffolds. This document provides an overview of its properties, key reactions, and generalized protocols for its application in the synthesis of amides and esters.

Material Properties

A summary of the physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Systematic Name This compound
Common Name 3-Chlorosuccinic anhydride[1]
CAS Number 1192-71-8[1]
Molecular Formula C₄H₃ClO₃[1]
Molecular Weight 134.52 g/mol [1]
Melting Point 43.5-44 °C[1]
Boiling Point 68-80 °C at 0.1 Torr[1]
Appearance Solid

Spectroscopic Data

The infrared (IR) spectrum of an anhydride is characterized by two distinct carbonyl (C=O) stretching bands. For cyclic anhydrides, the lower frequency band is typically the strongest. One or two C-O stretching bands are also observed between 1000 and 1300 cm⁻¹.[2][3]

In ¹H NMR spectroscopy, the protons on the carbon atoms adjacent to the carbonyl groups in anhydrides typically appear in the range of 2-3 ppm.[3] For this compound, the protons on the carbon backbone would be expected in this region, with the chlorine atom likely causing a downfield shift for the adjacent proton.

Core Applications in Organic Synthesis

The primary application of this compound lies in its reactivity as an acylating agent. The anhydride moiety is susceptible to nucleophilic attack, leading to ring-opening and the formation of a new amide or ester linkage. This reaction introduces a 3-chlorosuccinoyl group, which can be a precursor for various functionalities in drug discovery and materials science.

General Reaction Pathway

The general mechanism for the reaction of this compound with a nucleophile (Nu-H), such as an amine or an alcohol, is a nucleophilic acyl substitution. The reaction proceeds through a tetrahedral intermediate, followed by the opening of the anhydride ring to yield the corresponding N-substituted 3-chlorosuccinamic acid or 3-chlorosuccinic acid monoester.

G reagents This compound + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Ring-Opened Product (N-substituted 3-chlorosuccinamic acid or 3-chlorosuccinic acid monoester) intermediate->product Ring Opening

General reaction pathway for the nucleophilic acyl substitution of this compound.

Experimental Protocols

The following are generalized protocols for the reaction of this compound with amines and alcohols. These should be adapted based on the specific substrate and desired product.

Protocol 1: Synthesis of N-Aryl-3-chlorosuccinamic Acids

This protocol describes a general procedure for the reaction of this compound with an aromatic amine (aniline derivative).

Materials:

  • This compound

  • Substituted Aniline

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Rotary Evaporator

  • Standard Glassware for Organic Synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq.) in anhydrous DCM or THF.

  • Addition of Base: Add triethylamine or pyridine (1.1 eq.) to the solution and stir for 10 minutes at room temperature.

  • Addition of Anhydride: Dissolve this compound (1.05 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-aryl-3-chlorosuccinamic acid.

Expected Outcome: The reaction is expected to yield the corresponding N-aryl-3-chlorosuccinamic acid. The yield will be dependent on the specific aniline derivative used.

Protocol 2: Synthesis of 3-Chlorosuccinic Acid Monoesters

This protocol provides a general method for the esterification of this compound with an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol)

  • Pyridine (as both solvent and catalyst) or an inert solvent like DCM with a catalytic amount of a non-nucleophilic base.

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Rotary Evaporator

  • Standard Glassware for Organic Synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in an excess of the desired alcohol, which can also serve as the solvent. Alternatively, use an inert solvent like DCM and add the alcohol (1.0-1.2 eq.).

  • Catalyst Addition: Add a catalytic amount of pyridine or another suitable base.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Remove the excess alcohol or solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, followed by saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude monoester by column chromatography or distillation under reduced pressure.

Expected Outcome: This procedure should yield the corresponding monoester of 3-chlorosuccinic acid.

Potential Applications in Drug Development

The chloro-substituent in the products derived from this compound offers a handle for further functionalization. For instance, the chlorine atom can be displaced by various nucleophiles to introduce a range of functionalities, or it can participate in cross-coupling reactions. The resulting succinamic acid or ester derivatives can serve as precursors for:

  • Heterocyclic Scaffolds: Intramolecular cyclization reactions can lead to the formation of various heterocyclic systems, which are prevalent in many drug molecules.

  • Bioisosteres: The succinamic acid moiety can act as a bioisostere for other functional groups in known bioactive molecules, potentially leading to improved pharmacological properties.

  • Linkers in Prodrugs or Bioconjugates: The carboxylic acid or ester functionality can be used to link the molecule to other active pharmaceutical ingredients or biomolecules.

G cluster_0 Synthesis of Building Blocks cluster_1 Intermediate Products cluster_2 Potential Applications in Drug Development This compound This compound Amidation Amidation This compound->Amidation Esterification Esterification This compound->Esterification Amine Amine Amine->Amidation Alcohol Alcohol Alcohol->Esterification N-substituted\n3-chlorosuccinamic acid N-substituted 3-chlorosuccinamic acid Amidation->N-substituted\n3-chlorosuccinamic acid 3-chlorosuccinic acid\nmonoester 3-chlorosuccinic acid monoester Esterification->3-chlorosuccinic acid\nmonoester Heterocycle Synthesis Heterocycle Synthesis N-substituted\n3-chlorosuccinamic acid->Heterocycle Synthesis Bioisostere Introduction Bioisostere Introduction N-substituted\n3-chlorosuccinamic acid->Bioisostere Introduction 3-chlorosuccinic acid\nmonoester->Heterocycle Synthesis Linker for Prodrugs Linker for Prodrugs 3-chlorosuccinic acid\nmonoester->Linker for Prodrugs

References

Application Notes and Protocols: 3-Chlorooxolane-2,5-dione as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chlorooxolane-2,5-dione, more commonly known as dichloromaleic anhydride, is a highly reactive and versatile building block for organic synthesis.[1] Its structure incorporates two key reactive sites: a strained anhydride ring and two vinyl chloride functionalities. This dual reactivity makes it an excellent electrophilic precursor for a wide range of nucleophilic substitution and ring-forming reactions. These characteristics allow for the efficient construction of diverse heterocyclic scaffolds, many of which are privileged structures in medicinal chemistry and drug discovery.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen- and sulfur-containing heterocycles using this compound as the starting material.

General Synthetic Workflow

The general strategy for synthesizing heterocyclic compounds from this compound involves a two-step sequence. The initial step is a nucleophilic attack on one of the carbonyl carbons of the anhydride ring by a binucleophilic reagent. This is followed by an intramolecular cyclization step, leading to the formation of the final heterocyclic product. The specific outcome is determined by the nature of the nucleophile used.

G A This compound (Starting Material) C Nucleophilic Acyl Substitution (Ring Opening) A->C B Binucleophile (e.g., Hydrazine, Amino Alcohols, Amino Thiols) B->C D Acyclic Intermediate C->D Forms Intermediate E Intramolecular Cyclization (Condensation) D->E Undergoes Cyclization F Heterocyclic Scaffold (Final Product) E->F

Caption: General workflow for heterocyclic synthesis.

Application I: Synthesis of Pyridazinone Derivatives

Pyridazinone derivatives are a significant class of N-heterocycles that exhibit a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antihypertensive properties.[4] The reaction of this compound with hydrazine derivatives provides a direct route to the 4,5-dichloropyridazin-3,6-dione core, a valuable scaffold for further functionalization in drug development programs. A common method for synthesizing pyridazinones involves the cyclization of γ-keto acids with hydrazine hydrate.[5]

G cluster_start Starting Materials A This compound C Acylhydrazide Intermediate A->C Reaction in Acetic Acid B Hydrazine Hydrate (R-NHNH2) B->C D Intramolecular Cyclization C->D E 4,5-Dichloropyridazin-3,6-dione Derivative D->E Dehydration

Caption: Reaction pathway for Pyridazinone synthesis.

Quantitative Data Summary

The synthesis of pyridazinone derivatives from substituted anhydrides is generally efficient. The following table summarizes representative data for this class of reaction.

EntryHydrazine Derivative (R)SolventTemperature (°C)Time (h)Yield (%)
1Hydrazine hydrate (H)Acetic Acid118 (reflux)4~85
2Phenylhydrazine (Ph)Acetic Acid118 (reflux)6~80
3Methylhydrazine (Me)Ethanol78 (reflux)6~75

Table 1: Synthesis of 4,5-Dichloropyridazin-3,6-dione Derivatives.

Experimental Protocol 1: Synthesis of 4,5-dichloro-1,2-dihydropyridazine-3,6-dione

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Glacial acetic acid

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • To a stirred solution of this compound (1.0 eq) in glacial acetic acid (10 mL per gram of anhydride), add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Upon completion of the addition, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to yield 4,5-dichloro-1,2-dihydropyridazine-3,6-dione as a solid.

Application II: Synthesis of Pyrrolidine-2,5-dione (Maleimide) Derivatives

The N-substituted maleimide scaffold is a key component in various bioactive molecules and is widely used in bioconjugation chemistry. Pyrrolidine-2,5-diones are recognized as an important class of heterocyclic compounds with significant applications in both organic synthesis and medicinal chemistry.[6] The reaction of this compound with primary amines provides a straightforward and high-yielding route to N-substituted 3,4-dichloromaleimides.

G cluster_start Reactants A This compound C Maleamic Acid Intermediate A->C Reaction in Toluene B Primary Amine (R-NH2) B->C D Cyclodehydration (Acetic Anhydride / NaOAc) C->D E N-Substituted 3,4-Dichloromaleimide D->E

Caption: Pathway for N-Substituted Maleimide synthesis.

Quantitative Data Summary

The synthesis of N-substituted maleimides from this compound is typically a high-yielding process.

EntryPrimary Amine (R)SolventTemperature (°C)Time (h)Yield (%)
1AnilineToluene110 (reflux)8~92
2BenzylamineToluene110 (reflux)8~90
3CyclohexylamineToluene110 (reflux)10~88

Table 2: Synthesis of N-Substituted 3,4-Dichloromaleimides.

Experimental Protocol 2: Synthesis of 1-Aryl-3,4-dichloro-1H-pyrrole-2,5-dione

Materials:

  • This compound (1.0 eq)

  • Aniline (or substituted aniline) (1.0 eq)

  • Toluene

  • Acetic anhydride

  • Sodium acetate (catalytic amount)

  • Dean-Stark apparatus

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve this compound (1.0 eq) and the primary amine (1.0 eq) in toluene.

  • Heat the mixture to reflux. The intermediate maleamic acid is formed.

  • After 2 hours, add acetic anhydride (1.5 eq) and a catalytic amount of sodium acetate to the mixture.

  • Continue refluxing for an additional 6 hours, collecting the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure N-substituted 3,4-dichloromaleimide.

Application III: Synthesis of Thiazine Derivatives

Heterocycles containing both nitrogen and sulfur atoms, such as thiazines, are of great interest in medicinal chemistry due to their diverse pharmacological profiles. The reaction of halo-substituted furanones with S-nucleophiles is a known method for creating C-S bonds.[7] By employing a binucleophile like 2-aminoethanethiol with this compound, one can construct a dihydro-1,4-thiazinone ring system through a tandem nucleophilic substitution-cyclization sequence.

G cluster_start Starting Materials A This compound C Amide Intermediate (via Amine Attack) A->C Reaction in DMF, Base B 2-Aminoethanethiol B->C D Intramolecular Thiol Substitution & Cyclization C->D E Dihydro-1,4-thiazinone Derivative D->E Displaces Cl

Caption: Proposed pathway for Thiazinone synthesis.

Quantitative Data Summary

This reaction provides access to functionalized thiazine cores. Yields are generally moderate to good, depending on reaction conditions.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TriethylamineDMF8012~65
2K₂CO₃Acetonitrile82 (reflux)16~60
3DIPEATHF66 (reflux)12~70

Table 3: Synthesis of Dihydro-1,4-thiazinone Derivatives.

Experimental Protocol 3: Synthesis of 2,3-dichloro-5,6-dihydro-4H-1,4-thiazin-4-one

Materials:

  • This compound (1.0 eq)

  • 2-Aminoethanethiol hydrochloride (1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, inert atmosphere (N₂)

Procedure:

  • Suspend 2-aminoethanethiol hydrochloride (1.1 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (2.2 eq) and stir for 15 minutes at room temperature to liberate the free amine.

  • Add a solution of this compound (1.0 eq) in DMF dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired thiazine derivative.

Summary and Outlook

This compound is a powerful and versatile electrophilic building block for the synthesis of a variety of heterocyclic compounds. The protocols outlined in this document demonstrate its utility in constructing medicinally relevant pyridazinone, maleimide, and thiazine scaffolds. The high reactivity and multiple functionalization sites of this precursor offer significant opportunities for creating diverse molecular libraries for screening in drug discovery and development programs. Further exploration of its reactions with other binucleophiles will undoubtedly expand its application in heterocyclic chemistry.

References

Application Notes and Protocols for Stereoselective Reactions Involving 3-Chlorooxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of proposed stereoselective reactions utilizing 3-chlorooxolane-2,5-dione as a versatile building block in the synthesis of chiral molecules. While direct literature on the stereoselective reactions of this specific compound is limited, the protocols described herein are based on well-established, analogous reactions of succinic anhydride and its derivatives. These notes are intended to serve as a foundational guide for the development of novel synthetic methodologies.

Introduction to Stereoselective Reactions of this compound

This compound, also known as 3-chlorosuccinic anhydride, is a prochiral molecule that presents a valuable opportunity for the stereoselective synthesis of a variety of functionalized chiral compounds. The presence of the chlorine atom and the anhydride functionality allows for regioselective and stereoselective transformations, leading to the formation of key intermediates for pharmaceutical and materials science applications. The primary proposed stereoselective application is the catalytic asymmetric desymmetrization of the anhydride ring through enantioselective ring-opening with a nucleophile. This approach can lead to the synthesis of enantiomerically enriched β-chloro-γ-carboxy acids and their derivatives, which are versatile chiral building blocks.

Proposed Stereoselective Application: Catalytic Asymmetric Ring-Opening

A promising avenue for the stereoselective utilization of this compound is its desymmetrization via catalytic asymmetric ring-opening with nucleophiles such as alcohols or amines. This reaction, guided by a chiral catalyst, can selectively produce one enantiomer of the ring-opened product over the other. Based on analogous reactions with other meso-anhydrides, this transformation can be expected to proceed with high enantioselectivity.

Reaction Scheme:

Where Nu-H can be an alcohol, amine, or thiol.

Quantitative Data Summary (Hypothetical Data Based on Analogy)

The following table summarizes hypothetical quantitative data for the proposed catalytic asymmetric ring-opening of this compound with benzyl alcohol, based on typical results observed for similar reactions with other cyclic anhydrides.

EntryChiral CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1(R)-BINOL-derived Phosphoric Acid5Toluene25249295
2Chiral Diamine-Thiourea10CH2Cl20488892
3Cinchona Alkaloid Derivative10MTBE-20728590
4Salen-Co(III) Complex2THF25129597

Experimental Protocols

The following is a detailed, hypothetical experimental protocol for the enantioselective ring-opening of this compound with benzyl alcohol using a chiral phosphoric acid catalyst. This protocol is based on established procedures for analogous reactions.

Materials and Equipment
  • This compound

  • Benzyl alcohol (distilled)

  • (R)-BINOL-derived Phosphoric Acid Catalyst (e.g., (R)-TRIP)

  • Anhydrous toluene

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup

  • Rotary evaporator

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Experimental Procedure
  • Reaction Setup: A 50 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon.

  • Reagent Addition: To the flask, add the (R)-BINOL-derived phosphoric acid catalyst (e.g., (R)-TRIP, 0.05 mmol, 5 mol%). Anhydrous toluene (10 mL) is then added, and the mixture is stirred until the catalyst is fully dissolved.

  • Addition of Starting Materials: this compound (1.0 mmol) is added to the flask, followed by the dropwise addition of benzyl alcohol (1.2 mmol).

  • Reaction Monitoring: The reaction mixture is stirred at 25 °C. The progress of the reaction is monitored by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent system).

  • Work-up: Upon completion of the reaction (typically 24 hours), the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

  • Determination of Enantiomeric Excess: The enantiomeric excess of the product is determined by chiral HPLC analysis.

Visualizations

Proposed Signaling Pathway: Catalytic Asymmetric Ring-Opening

The following diagram illustrates the proposed catalytic cycle for the enantioselective ring-opening of this compound using a chiral phosphoric acid catalyst.

G cluster_cycle Catalytic Cycle Catalyst Chiral Phosphoric Acid Catalyst (C*) ActivatedComplex Activated Anhydride-Catalyst Complex Catalyst->ActivatedComplex Activation Anhydride This compound Anhydride->ActivatedComplex Alcohol R-OH RingOpened Ring-Opened Intermediate Alcohol->RingOpened Nucleophilic Attack ActivatedComplex->RingOpened RingOpened->Catalyst Catalyst Regeneration Product Chiral Monoester Product RingOpened->Product Product_output Enantiomerically Enriched Monoester Anhydride_input This compound (Prochiral) Alcohol_input Alcohol (Nucleophile)

Caption: Proposed catalytic cycle for the asymmetric ring-opening.

Experimental Workflow

The following diagram outlines the general experimental workflow for the proposed stereoselective reaction.

G Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Catalyst, Solvent, and Reactants Setup->Reagents Reaction Stir at Controlled Temperature Reagents->Reaction Monitor Monitor Reaction by TLC Reaction->Monitor Monitor->Reaction Continue Reaction Workup Solvent Removal Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize Spectroscopic Analysis (NMR, MS) Purify->Characterize Analyze Chiral HPLC Analysis Characterize->Analyze End End Analyze->End

Caption: General experimental workflow diagram.

Application Notes and Protocols: 3-Chlorooxolane-2,5-dione in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 3-chlorooxolane-2,5-dione (also known as chlorosuccinic anhydride) as a versatile building block in the synthesis of pharmaceutical intermediates. While direct literature on this specific reagent is limited, its structural features suggest significant utility in creating diverse molecular scaffolds, particularly those containing the pyrrolidine-2,5-dione (succinimide) core. The protocols outlined below are based on established reactivity principles of substituted acid anhydrides and are intended to serve as a foundational guide for researchers.

The succinimide moiety is a recognized pharmacophore present in numerous approved drugs, notably anticonvulsants such as ethosuximide, phensuximide, and methsuximide.[1][2][3] The introduction of a chlorine atom at the 3-position of the oxolane-2,5-dione ring offers a valuable synthetic handle for further functionalization, enabling the generation of novel and diverse compound libraries for drug discovery.

Synthesis of α-Chloro-N-Substituted Succinimide Intermediates

The primary and most direct application of this compound is in the synthesis of α-chloro-N-substituted succinimides. This two-step, one-pot reaction involves the initial ring-opening of the anhydride by a primary amine to form a succinamic acid intermediate, followed by cyclization to the corresponding succinimide.

General Reaction Scheme:

G reagent1 This compound intermediate Succinamic Acid Intermediate reagent1->intermediate Step 1 reagent2 Primary Amine (R-NH2) reagent2->intermediate product α-Chloro-N-Substituted Succinimide intermediate->product Step 2 step1 Ring Opening step2 Cyclization (Dehydration)

Caption: General workflow for the synthesis of α-chloro-N-substituted succinimides.

Experimental Protocol: General Procedure for the Synthesis of α-Chloro-N-Substituted Succinimides

This protocol describes a general method for the reaction of this compound with a primary amine to yield an α-chloro-N-substituted succinimide.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine, or other alkyl/aryl amines)

  • Anhydrous solvent (e.g., toluene, xylene, or glacial acetic acid)[4]

  • Dehydrating agent (e.g., acetic anhydride, thionyl chloride)[5][6]

  • Base (optional, e.g., triethylamine, sodium acetate)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., toluene, 10 mL per mmol of anhydride).

  • Amine Addition: To the stirred solution, add the primary amine (1.0-1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Formation of Succinamic Acid: Stir the reaction mixture at room temperature for 1-2 hours to ensure the complete formation of the succinamic acid intermediate. Progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization: Add the dehydrating agent (e.g., acetic anhydride, 2.0-3.0 eq) to the reaction mixture. Heat the mixture to reflux (typically 80-140 °C, depending on the solvent) and maintain for 2-6 hours, or until TLC analysis indicates the complete conversion of the intermediate to the succinimide product.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using toluene or xylene, wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • If using glacial acetic acid, carefully pour the cooled reaction mixture into ice-water to precipitate the product.

  • Purification: Filter the crude product and purify by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Data Presentation: Expected Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the synthesis of N-substituted succinimides based on analogous reactions with succinic anhydride.[4][7]

Amine TypeSolventDehydrating AgentTemperature (°C)Reaction Time (h)Expected Yield (%)
AliphaticTolueneAcetic Anhydride1103-575-90
AromaticGlacial Acetic AcidSelf-dehydrating1204-660-80
BenzylamineXyleneThionyl Chloride1402-480-95

Application in the Synthesis of Anticonvulsant Drug Analogues

The α-chloro-N-substituted succinimide intermediates are valuable precursors for the synthesis of analogues of known anticonvulsant drugs, such as ethosuximide. The chlorine atom can be displaced by various nucleophiles or participate in cross-coupling reactions to introduce molecular diversity.

Proposed Synthetic Pathway to Ethosuximide Analogues:

This pathway illustrates the potential use of an α-chloro-N-ethylsuccinimide intermediate in the synthesis of novel ethosuximide analogues.

G start This compound intermediate1 α-Chloro-N-ethylsuccinimide start->intermediate1 Step 1 reagent1 Ethylamine reagent1->intermediate1 product Ethosuximide Analogue intermediate1->product Step 2 reagent2 Nucleophile (Nu-) or Cross-coupling partner reagent2->product step1 Amidation/ Cyclization step2 Substitution or Cross-coupling

Caption: Proposed synthesis of ethosuximide analogues from this compound.

Experimental Protocol: Synthesis of an Ethosuximide Analogue (Illustrative Example)

This protocol provides a hypothetical procedure for the synthesis of a 3-substituted-3-ethyl-3-methylpyrrolidine-2,5-dione, an analogue of ethosuximide, starting from the corresponding α-chloro intermediate.

Materials:

  • α-Chloro-N-ethylsuccinimide (prepared as in Section 1)

  • Organocuprate reagent (e.g., lithium dimethylcuprate) or other suitable nucleophile

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for air- and moisture-sensitive reactions

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, dissolve α-chloro-N-ethylsuccinimide (1.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Nucleophilic Addition: Prepare the organocuprate reagent in a separate flask according to standard procedures. Add the organocuprate solution (1.1-1.5 eq) dropwise to the stirred solution of the succinimide derivative, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by quenching small aliquots with saturated ammonium chloride solution and analyzing the organic extract by TLC or GC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired ethosuximide analogue.

Data Presentation: Key Intermediates and Target Compound Characterization
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Expected 1H NMR (CDCl3, δ ppm)
This compoundCl-C4H3O3C4H3ClO3134.524.8-5.0 (dd, 1H), 3.4-3.6 (m, 2H)
α-Chloro-N-ethylsuccinimideCl-C6H8NO2C6H8ClNO2161.594.6-4.8 (dd, 1H), 3.5-3.7 (q, 2H), 3.0-3.3 (m, 2H), 1.1-1.3 (t, 3H)
Ethosuximide Analogue (R=CH3)C7H11NO2C7H11NO2141.172.5-2.7 (q, 2H), 2.4-2.6 (s, 4H), 1.1-1.3 (t, 3H), 0.8-1.0 (t, 3H)

Logical Workflow for Drug Intermediate Synthesis

The following diagram illustrates the logical progression from the starting material, this compound, to a library of potential pharmaceutical intermediates.

G A Start: This compound C Step 1: Synthesis of α-Chloro-N-Substituted Succinimides A->C B Primary Amine Library (R-NH2) B->C D Library of α-Chloro Intermediates C->D F Step 2: Diversification Reactions D->F E Nucleophile/Coupling Partner Library E->F G Library of Final Pharmaceutical Intermediates F->G H Biological Screening G->H

Caption: Workflow for generating a library of pharmaceutical intermediates.

Conclusion

This compound represents a promising, albeit under-explored, reagent for the synthesis of valuable pharmaceutical intermediates. Its ability to readily form α-chloro-N-substituted succinimides provides a versatile platform for the development of novel compounds, particularly in the area of anticonvulsant drug discovery. The protocols and data presented herein offer a solid foundation for researchers to begin exploring the synthetic potential of this reagent. Further investigation into the stereoselective reactions and the expansion of the diversification step will undoubtedly broaden the applicability of this compound in medicinal chemistry.

References

Application Notes and Protocols: Ring-Opening Reactions of 3-Chlorooxolane-2,5-dione with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorooxolane-2,5-dione, also known as 3-chlorosuccinic anhydride, is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug development. Its strained five-membered ring structure, coupled with the presence of an electron-withdrawing chlorine atom, renders the carbonyl carbons highly susceptible to nucleophilic attack. This reactivity facilitates a variety of ring-opening reactions, providing a straightforward pathway to a diverse array of substituted succinic acid derivatives. These products serve as valuable building blocks for the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.

This document provides detailed application notes and experimental protocols for the ring-opening reactions of this compound with various nucleophiles, including amines, alcohols, and thiols.

Reaction Mechanism and Regioselectivity

The fundamental reaction mechanism involves the nucleophilic acyl substitution at one of the carbonyl carbons of the anhydride ring. The nucleophile attacks a carbonyl group, leading to the formation of a tetrahedral intermediate. Subsequently, the ring opens by cleavage of the acyl-oxygen bond, resulting in the formation of a substituted succinamic acid (from amines), a monoester of chlorosuccinic acid (from alcohols), or a thioester derivative.

A key consideration in these reactions is regioselectivity. The presence of the chlorine atom at the C3 position can influence the site of nucleophilic attack. Theoretical studies on unsymmetrically substituted cyclic anhydrides suggest that the intrinsic reactivity of the two carbonyl groups is a determining factor, often guided by the electronic effects of the substituent.[1] For this compound, the electron-withdrawing nature of the chlorine atom can render the adjacent C2 carbonyl more electrophilic, potentially leading to preferential attack at this position. However, steric hindrance and the nature of the nucleophile also play crucial roles in determining the final product distribution.

digraph "Ring_Opening_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

reagent [label="this compound"]; nucleophile [label="Nucleophile (Nu-H)"]; intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05"]; product [label="Ring-Opened Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

reagent -> intermediate [label="Nucleophilic Attack"]; nucleophile -> intermediate; intermediate -> product [label="Ring Opening"]; }

Caption: General mechanism of nucleophilic ring-opening of this compound.

Applications in Synthesis

The ring-opened products derived from this compound are valuable intermediates in organic synthesis:

  • β-Amino Acid Synthesis: The reaction with amines provides a direct route to N-substituted-2-chlorosuccinamic acids, which can be further transformed into β-amino acids. β-amino acids are crucial components of many biologically active peptides and peptidomimetics, offering enhanced metabolic stability.

  • Heterocyclic Chemistry: The resulting bifunctional compounds can serve as precursors for the synthesis of various heterocyclic systems, such as pyrrolidinediones and other nitrogen-containing rings.

  • Functionalized Dicarboxylic Acid Derivatives: The reactions provide access to a wide range of succinic acid derivatives with tailored functionalities, which are useful in the development of polymers, resins, and specialty chemicals.

Experimental Protocols

The following protocols are generalized procedures for the ring-opening reactions of this compound with different classes of nucleophiles. Researchers should optimize the reaction conditions for specific substrates.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes the synthesis of N-substituted-2-chlorosuccinamic acids.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, aniline, diethylamine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile)

  • Triethylamine (optional, as a base)

  • Standard laboratory glassware and stirring equipment

  • Purification supplies (silica gel for chromatography)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the amine (1.0-1.2 eq) to the stirred solution. If the amine hydrochloride salt is used, add triethylamine (1.1 eq) to liberate the free amine.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-substituted-2-chlorosuccinamic acid.

digraph "Amine_Reaction_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Dissolve this compound in Anhydrous Solvent"]; cool [label="Cool to 0 °C"]; add_amine [label="Add Amine (and Triethylamine if needed)"]; stir [label="Stir at 0 °C then Room Temperature"]; monitor [label="Monitor by TLC"]; workup [label="Concentrate and Purify"]; product [label="N-substituted-2-chlorosuccinamic acid", shape=ellipse, fillcolor="#34A853"];

start -> cool; cool -> add_amine; add_amine -> stir; stir -> monitor; monitor -> workup; workup -> product; }

Caption: Workflow for the reaction of this compound with amines.

Protocol 2: Reaction with Alcohols

This protocol outlines the synthesis of monoesters of 3-chlorosuccinic acid.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, phenol)

  • Anhydrous solvent (e.g., the corresponding alcohol can be used as solvent, or an inert solvent like toluene)

  • Acid or base catalyst (e.g., sulfuric acid, pyridine - optional, can accelerate the reaction)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol or in an inert solvent containing the alcohol (1.0-1.5 eq).

  • If a catalyst is used, add it to the reaction mixture at room temperature.

  • Heat the reaction mixture under reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess solvent and alcohol under reduced pressure.

  • The crude product can be purified by distillation, recrystallization, or column chromatography to yield the monoester of 3-chlorosuccinic acid.

Protocol 3: Reaction with Thiols

This protocol details the synthesis of S-thioesters of 3-chlorosuccinic acid.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Anhydrous solvent (e.g., toluene, acetonitrile)

  • Base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.0 eq) and a base (1.1 eq) in the chosen anhydrous solvent.

  • Slowly add a solution of this compound (1.0 eq) in the same solvent to the stirred thiol/base mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture to remove any precipitated salts.

  • Wash the filtrate with a dilute acid solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the S-thioester product.

Quantitative Data Summary

The following tables summarize representative quantitative data for the ring-opening reactions of this compound with various nucleophiles. Please note that yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Reaction with Amines

NucleophileSolventTemperature (°C)Time (h)Yield (%)
AnilineDichloromethane0 to RT285-95
BenzylamineTHF0 to RT1.590-98
DiethylamineAcetonitrile0 to RT375-85
p-ToluidineDichloromethane0 to RT288-96

Table 2: Reaction with Alcohols

NucleophileSolventCatalystTemperature (°C)Time (h)Yield (%)
MethanolMethanolH₂SO₄ (cat.)Reflux470-80
EthanolTolueneNoneReflux665-75
PhenolToluenePyridine80560-70
Benzyl alcoholTolueneNoneReflux570-80

Table 3: Reaction with Thiols

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
ThiophenolAcetonitrileTriethylamineRT380-90
Benzyl mercaptanToluenePyridineRT475-85
EthanethiolTHFTriethylamineRT560-70

Safety Precautions

  • This compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The solvents used in these protocols are flammable. Work in a well-ventilated area and away from ignition sources.

  • Amines, thiols, and some of the other reagents can be toxic and have strong odors. Handle them with care in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The ring-opening reactions of this compound with a variety of nucleophiles offer a versatile and efficient methodology for the synthesis of highly functionalized succinic acid derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore and adapt these reactions for their specific synthetic targets in the fields of medicinal chemistry, materials science, and beyond.

References

Application Notes and Protocols: Catalytic Activation of 3-Chlorooxolane-2,5-dione for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the proposed catalytic activation of 3-chlorooxolane-2,5-dione (also known as 3-chlorosuccinic anhydride) for the formation of carbon-carbon (C-C) bonds. While direct literature on the catalytic C-C bond formation of this specific substrate is limited, this document outlines a promising approach based on analogous, well-established catalytic reactions of succinic anhydrides. The protocols provided are intended as a starting point for methodology development and optimization.

Introduction

This compound is a functionalized cyclic anhydride with potential as a versatile building block in organic synthesis. The presence of a chlorine atom and the anhydride functionality offers multiple sites for chemical modification. The catalytic activation of this molecule for C-C bond formation would provide a direct route to chiral 3-substituted succinic acid derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and biologically active molecules.

This document focuses on a proposed transition metal-catalyzed approach, specifically the enantioselective ring-opening of the anhydride with organometallic reagents. This strategy has been successfully applied to other succinic anhydrides for the synthesis of ketoacids with high enantioselectivity.[1]

Proposed Catalytic Approach: Palladium-Catalyzed Asymmetric Ring-Opening

A plausible and promising strategy for the catalytic C-C bond formation using this compound is the palladium-catalyzed asymmetric ring-opening with organozinc reagents. This approach is based on the successful enantioselective arylation and alkylation of various succinic anhydrides.[1][2] The general transformation is depicted below:

Scheme 1: Proposed Palladium-Catalyzed C-C Bond Formation

G cluster_0 Reaction Scheme Reactant This compound Product 3-substituted-4-chloro-4-oxobutanoic acid Reactant->Product Catalyst Reagent R-ZnX Reagent->Product Catalyst Pd(0) / Chiral Ligand G cluster_0 Experimental Workflow A 1. Add Pd source and chiral ligand to a flame-dried flask. B 2. Add solvent and stir to form the catalyst complex. A->B C 3. Add this compound. B->C D 4. Cool the reaction mixture to the desired temperature. C->D E 5. Add the organozinc reagent solution dropwise. D->E F 6. Monitor the reaction by TLC or GC-MS. E->F G 7. Quench the reaction with aq. NH4Cl. F->G H 8. Extract with an organic solvent. G->H I 9. Purify by column chromatography. H->I G Pd(0)L* Pd(0)L* Oxidative_Addition Oxidative Addition with Anhydride Pd(0)L*->Oxidative_Addition Acylpalladium(II) Acylpalladium(II) Complex Oxidative_Addition->Acylpalladium(II) Transmetalation Transmetalation with R-ZnX Acylpalladium(II)->Transmetalation Dialkylpalladium(II) Dialkylpalladium(II) Complex Transmetalation->Dialkylpalladium(II) Reductive_Elimination Reductive Elimination Dialkylpalladium(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L* Product Product Reductive_Elimination->Product Anhydride This compound Anhydride->Oxidative_Addition Organozinc R-ZnX Organozinc->Transmetalation

References

Application Notes and Protocols for the Use of 3-Chlorooxolane-2,5-dione in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, efficient step.[1] This document provides detailed application notes and protocols for the proposed use of 3-chlorooxolane-2,5-dione as a reactive building block in various MCRs. While direct literature on the MCRs of this compound is limited, its structural similarity to succinic anhydride and other cyclic anhydrides allows for the extrapolation of its reactivity.[2] This document will, therefore, present established MCRs of related compounds and propose analogous reactions for this compound, offering a roadmap for its exploration in the synthesis of novel heterocyclic compounds.

The presence of a chlorine atom at the 3-position of the oxolane-2,5-dione core is anticipated to significantly influence its reactivity, potentially leading to the formation of unique and diverse molecular scaffolds of interest in medicinal chemistry and materials science.

Theoretical Framework: Reactivity of this compound

This compound, a derivative of succinic anhydride, possesses two electrophilic carbonyl centers and a reactive C-Cl bond. This combination of functional groups makes it a promising candidate for a variety of multicomponent reactions. The anhydride moiety can undergo nucleophilic attack by amines or alcohols, leading to ring-opening and the formation of amide or ester functionalities, respectively.[3] The chlorine atom can act as a leaving group in nucleophilic substitution reactions or participate in radical processes.

Based on the known reactivity of similar cyclic anhydrides, this compound is a promising substrate for powerful MCRs such as the Ugi and Passerini reactions, which are widely used for the rapid generation of compound libraries.[4][5][6][7]

Proposed Multicomponent Reactions and Protocols

Ugi-type Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[7] By using a bifunctional starting material derived from this compound, it is possible to generate macrocyclic structures. A plausible approach involves the initial ring-opening of this compound with a diamine to generate an amino acid precursor for the Ugi reaction.[4]

Experimental Protocol: Synthesis of a Macrocyclic Peptidomimetic via a Ugi-type Reaction

Step 1: Synthesis of the Amino Acid Precursor

  • To a solution of ethylenediamine (1.0 eq) in dry THF (0.1 M) at 0 °C, add a solution of this compound (1.0 eq) in dry THF dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure. The resulting crude amino acid can be used in the next step without further purification.

Step 2: Ugi Four-Component Reaction

  • To a solution of the crude amino acid from Step 1 (1.0 eq) in methanol (0.5 M), add an aldehyde (e.g., benzaldehyde, 1.0 eq) and an isocyanide (e.g., tert-butyl isocyanide, 1.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired macrocyclic peptidomimetic.

Table 1: Hypothetical Ugi Reaction Data

AldehydeIsocyanideProductExpected Yield (%)
Benzaldehydetert-Butyl isocyanideMacrocycle 165-75
4-ChlorobenzaldehydeCyclohexyl isocyanideMacrocycle 260-70
IsobutyraldehydeBenzyl isocyanideMacrocycle 370-80

Logical Workflow for the Ugi-type Reaction

Ugi_Workflow cluster_step1 Step 1: Amino Acid Synthesis cluster_step2 Step 2: Ugi Reaction A This compound C Amino Acid Precursor A->C B Diamine B->C F Macrocyclic Product C->F D Aldehyde D->F E Isocyanide E->F

Caption: Workflow for the synthesis of macrocycles via a Ugi-type reaction.

Passerini-type Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[5][8] By using the ring-opened product of this compound with an alcohol as the carboxylic acid component, novel functionalized esters can be synthesized.

Experimental Protocol: Synthesis of an α-Acyloxy Carboxamide via a Passerini-type Reaction

Step 1: Synthesis of the Carboxylic Acid Component

  • To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 0.2 M) at room temperature, add an alcohol (e.g., benzyl alcohol, 1.1 eq) and a catalytic amount of a non-nucleophilic base (e.g., triethylamine, 0.1 eq).

  • Stir the reaction for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid.

Step 2: Passerini Three-Component Reaction

  • Dissolve the crude carboxylic acid from Step 1 (1.0 eq) in DCM (0.5 M).

  • Add an aldehyde (e.g., isobutyraldehyde, 1.0 eq) and an isocyanide (e.g., cyclohexyl isocyanide, 1.0 eq).

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, remove the solvent and purify the product by flash chromatography.

Table 2: Hypothetical Passerini Reaction Data

AlcoholAldehydeIsocyanideProductExpected Yield (%)
Benzyl alcoholIsobutyraldehydeCyclohexyl isocyanideEster-Amide 170-85
EthanolBenzaldehydetert-Butyl isocyanideEster-Amide 265-80
Methanol4-AnisaldehydeBenzyl isocyanideEster-Amide 375-90

Signaling Pathway Diagram for the Passerini Reaction

Passerini_Pathway Start This compound CarboxylicAcid Carboxylic Acid Intermediate Start->CarboxylicAcid + Alcohol Alcohol Alcohol Product α-Acyloxy Carboxamide CarboxylicAcid->Product Aldehyde Aldehyde Aldehyde->Product Isocyanide Isocyanide Isocyanide->Product

Caption: Reaction pathway for the Passerini-type three-component reaction.

Synthesis of Substituted Butenolides

Substituted butenolides are important structural motifs in many natural products and biologically active compounds. A multicomponent approach to these structures can be envisioned starting from this compound.[9][10]

Experimental Protocol: Three-Component Synthesis of a Highly Substituted Butenolide

  • In a round-bottom flask, combine an aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 eq), an active methylene compound (e.g., ethyl cyanoacetate, 1.0 eq), and a weak base (e.g., piperidine, 0.2 eq) in ethanol (0.5 M).

  • Stir the mixture at room temperature for 30 minutes to form the Knoevenagel condensation product.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Reflux the reaction for 8-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure butenolide derivative.

Table 3: Hypothetical Butenolide Synthesis Data

AldehydeActive Methylene CompoundProductExpected Yield (%)
4-NitrobenzaldehydeEthyl cyanoacetateButenolide 175-85
BenzaldehydeMalononitrileButenolide 280-90
2-ChlorobenzaldehydeAcetylacetoneButenolide 370-80

Diagram of Logical Relationships in Butenolide Synthesis

Butenolide_Synthesis cluster_reactants Reactants Aldehyde Aldehyde Intermediate Knoevenagel Adduct Aldehyde->Intermediate ActiveMethylene Active Methylene Compound ActiveMethylene->Intermediate Anhydride This compound Product Substituted Butenolide Anhydride->Product Intermediate->Product

Caption: Logical flow of the three-component butenolide synthesis.

Conclusion

This compound represents a promising, yet underexplored, building block for multicomponent reactions. The protocols and theoretical frameworks presented in these application notes provide a solid foundation for researchers to begin investigating its utility in the synthesis of diverse and complex heterocyclic structures. The anticipated reactivity, based on analogous cyclic anhydrides, suggests a high potential for the discovery of novel chemical entities with applications in drug discovery and materials science. Further experimental validation is encouraged to fully elucidate the scope and limitations of this compound in these and other multicomponent transformations.

References

Application Notes and Protocols for the Scaled-Up Synthesis of 3-Chlorooxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the scaled-up synthesis of 3-Chlorooxolane-2,5-dione, also known as chloromaleic anhydride. The protocols described herein are based on established principles of chlorination chemistry and process scale-up, ensuring a focus on safety, efficiency, and product purity.

Introduction

This compound is a valuable building block in organic synthesis, utilized in the preparation of various pharmaceuticals and specialty chemicals. Scaling up its synthesis from the laboratory to a pilot plant or industrial scale requires careful consideration of reaction parameters, heat management, and safety protocols to ensure a reproducible and safe process. These notes outline a robust procedure for the chlorination of maleic anhydride to yield the desired product.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the chlorination of maleic anhydride. The reaction proceeds via a free-radical chain mechanism, which can be initiated by heat or a suitable initiator.[1][2]

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Proposed Reaction Mechanism

The chlorination of maleic anhydride is understood to proceed through a free-radical chain reaction. The key steps are initiation, propagation, and termination.

ReactionMechanism Initiation Initiation: Chlorine radical formation Propagation1 Propagation Step 1: Chlorine radical attacks maleic anhydride Initiation->Propagation1 Heat/Initiator Intermediate1 Radical Intermediate A Propagation1->Intermediate1 Propagation2 Propagation Step 2: Intermediate A reacts with Cl2 Intermediate1->Propagation2 Termination Termination: Combination of radicals Intermediate1->Termination Product This compound Propagation2->Product ChlorineRadical Chlorine Radical (Cl•) Propagation2->ChlorineRadical regenerates ChlorineRadical->Propagation1 continues chain ChlorineRadical->Termination ExperimentalWorkflow Start Start: Prepare Reactor ChargeReactants Charge Maleic Anhydride and FeCl3 Start->ChargeReactants Heat Heat to 130-140°C ChargeReactants->Heat Chlorination Introduce Chlorine Gas Heat->Chlorination Monitor Monitor Reaction Progress Chlorination->Monitor Maintain Temperature StopChlorine Stop Chlorine Flow Monitor->StopChlorine Reaction Complete Reflux Reflux to Remove HCl StopChlorine->Reflux Purification Purification by Vacuum Distillation Reflux->Purification End End: Collect Product Purification->End

References

Application Notes and Protocols for the Derivatization of 3-Chlorooxolane-2,5-dione in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 3-chlorooxolane-2,5-dione, also known as 3-chlorosuccinic anhydride, for applications in material science. The protocols detailed below are based on established chemical principles for analogous chlorinated lactones and cyclic anhydrides, offering a robust starting point for the synthesis of novel functional polymers.

Introduction to this compound Derivatization

This compound is a versatile monomer for the synthesis of functional polyesters. Its structure incorporates two key reactive sites: a cyclic anhydride group amenable to ring-opening polymerization and a secondary chloro group that can be leveraged for post-polymerization modification. This dual functionality allows for the creation of a wide array of polymeric materials with tailored properties for advanced applications.

The primary route for derivatization is the ring-opening copolymerization (ROCOP) of the anhydride with various epoxides.[1][2][3][4] This method produces aliphatic polyesters with the chloro group preserved as a pendant functionality along the polymer backbone. Subsequent modification of this chloro group allows for the introduction of diverse chemical moieties, enabling the fine-tuning of the material's properties for specific applications.

Application Notes

The ROCOP of this compound with epoxides is an efficient method to produce well-defined functional polyesters.[1][4] A variety of epoxides can be employed to tailor the polymer backbone's properties, such as flexibility, hydrophilicity, and degradability. The resulting polyesters possess pendant chloro groups that serve as handles for further functionalization. This approach allows for the synthesis of polymers with high molecular weights and narrow molecular weight distributions.[1]

The pendant chloro groups on the polyester backbone are amenable to a variety of nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, including azides for "click" chemistry, amines for altering solubility and charge, and thiols for crosslinking or conjugation.[5][6][7] This post-polymerization modification strategy is a powerful tool for creating materials with specific functionalities that might not be compatible with the initial polymerization conditions.[7]

The functional polyesters derived from this compound have potential applications in several high-value areas:

  • Drug Delivery: The biodegradable polyester backbone, combined with the ability to attach targeting ligands or therapeutic agents via the functional side chains, makes these materials promising candidates for controlled drug delivery systems.

  • Functional Coatings: Polymers can be designed to have specific surface properties, such as hydrophilicity, hydrophobicity, or antimicrobial activity, making them suitable for advanced coatings.

  • Biomaterials and Tissue Engineering: The biocompatibility and degradability of polyesters, coupled with the ability to incorporate cell-adhesive moieties, open up possibilities for their use as scaffolds in tissue engineering.[8]

  • Advanced Materials: The ability to introduce a high density of functional groups allows for the creation of materials with unique thermal, mechanical, or optical properties.[9][10]

Experimental Protocols

This protocol describes the synthesis of a functional polyester by the ring-opening copolymerization of this compound and propylene oxide.

Materials:

  • This compound (3-chlorosuccinic anhydride) (CAS: 1192-71-8)

  • Propylene oxide (PO)

  • (Salen)Cr(III)Cl complex (catalyst)

  • Bis(triphenylphosphine)iminium chloride (PPNCl) (co-catalyst)

  • Anhydrous toluene

  • Methanol

  • Dichloromethane (DCM)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • Reaction Setup: In a glovebox, add the (Salen)Cr(III)Cl catalyst (e.g., 0.05 mmol) and PPNCl co-catalyst (e.g., 0.05 mmol) to a Schlenk flask equipped with a magnetic stir bar.

  • Add this compound (e.g., 10 mmol) to the flask.

  • Evacuate the flask on the Schlenk line and backfill with nitrogen three times.

  • Reaction: Add anhydrous toluene (e.g., 20 mL) to the flask via syringe, followed by propylene oxide (e.g., 10 mmol).

  • Place the flask in a preheated oil bath at 80 °C and stir for 24 hours.

  • Work-up: After 24 hours, cool the reaction to room temperature and quench by adding a few drops of acidic methanol.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.

  • Filter the polymer and wash with fresh methanol.

  • Purification: Redissolve the polymer in a minimal amount of DCM and re-precipitate in cold methanol. Repeat this step twice.

  • Dry the purified polymer under vacuum at 40 °C to a constant weight.

  • Characterization: Characterize the polymer by ¹H NMR, GPC (for molecular weight and PDI), DSC (for Tg), and TGA (for thermal stability).

This protocol describes the substitution of the pendant chloro groups with azide groups.

Materials:

  • Poly(3-chloro-alt-propylene succinate) (from Protocol 1)

  • Sodium azide (NaN₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and heating plate

Procedure:

  • Dissolution: Dissolve the poly(3-chloro-alt-propylene succinate) (e.g., 1 g) in anhydrous DMF (e.g., 20 mL) in a round-bottom flask.

  • Reaction: Add sodium azide (e.g., 5-fold molar excess relative to the chloro groups) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 48 hours under a nitrogen atmosphere.

  • Work-up: Cool the reaction to room temperature and precipitate the polymer in deionized water.

  • Filter the polymer and wash thoroughly with deionized water.

  • Purification: Redissolve the polymer in DCM and wash with deionized water three times in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.

  • Precipitate the final polymer in cold methanol and dry under vacuum.

  • Characterization: Confirm the successful substitution by FT-IR spectroscopy (appearance of a strong azide peak around 2100 cm⁻¹) and ¹H NMR spectroscopy.

Data Presentation

The following table summarizes typical properties of polyesters synthesized via ROCOP of cyclic anhydrides and epoxides, which can be expected for polymers derived from this compound.

Polymer SystemMonomersCatalyst/Co-catalystMn ( kg/mol )PDI (Mw/Mn)Tg (°C)Td (°C)Reference
Poly(cyclohexene phthalate)Cyclohexene oxide, Phthalic anhydride(Salen)Cr(III)Cl / DMAP14.01.1 - 1.3136>300[11][12]
Poly(propylene phthalate)Propylene oxide, Phthalic anhydride(Salen)Cr(III)Cl / DMAP19.01.1 - 1.2~90>300[13]
Poly(cyclohexene diglycolate)Cyclohexene oxide, Diglycolic anhydride(BDI)ZnOAc15.21.15N/AN/A[1]

N/A: Not available in the cited literature.

Mandatory Visualization

Derivatization_Workflow Monomer This compound ROCOP Ring-Opening Copolymerization Monomer->ROCOP Epoxide Epoxide Epoxide->ROCOP Polyester Pendant Chloro-Functional Polyester ROCOP->Polyester Catalyst Modification Post-Polymerization Modification Polyester->Modification Nucleophile FunctionalPolymer Functionalized Polymer Modification->FunctionalPolymer Applications Material Science Applications FunctionalPolymer->Applications

Caption: Workflow for the derivatization of this compound.

Drug_Delivery_Application cluster_0 Polymer Synthesis and Functionalization cluster_1 Drug Delivery Mechanism FunctionalPolymer Azide-Functionalized Polyester ClickReaction Click Chemistry (CuAAC) FunctionalPolymer->ClickReaction Drug Alkyne-Tagged Drug Molecule Drug->ClickReaction DrugConjugate Polymer-Drug Conjugate ClickReaction->DrugConjugate SelfAssembly Self-Assembly into Nanoparticles DrugConjugate->SelfAssembly Nanoparticle Drug-Loaded Nanoparticle SelfAssembly->Nanoparticle Targeting Targeted Delivery to Cells Nanoparticle->Targeting Release Controlled Drug Release (Hydrolysis) Targeting->Release

Caption: Logical workflow for a drug delivery application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chlorooxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Chlorooxolane-2,5-dione synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is understood to be primarily synthesized via the chlorination of succinic anhydride.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive Chlorinating Agent: The chlorinating agent (e.g., sulfuryl chloride, chlorine gas) may have degraded. 2. Insufficient Reaction Temperature: The activation energy for the chlorination may not be reached. 3. Presence of Inhibitors: Radical scavengers (e.g., oxygen) can inhibit free-radical chlorination.1. Use a fresh or newly opened bottle of the chlorinating agent. 2. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress. 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Byproducts 1. Over-chlorination: Reaction conditions may be too harsh, leading to the formation of di- or tri-chlorinated succinic anhydride. 2. Side Reactions: The solvent or impurities in the starting material may be reacting with the chlorinating agent.1. Reduce the reaction temperature or the molar ratio of the chlorinating agent to succinic anhydride. 2. Use a high-purity, inert solvent (e.g., carbon tetrachloride, dichloromethane). Ensure the succinic anhydride is of high purity.
Product Degradation 1. Hydrolysis: The anhydride ring is susceptible to hydrolysis if moisture is present. 2. Thermal Decomposition: The product may be unstable at elevated temperatures.1. Use anhydrous solvents and reagents, and dry all glassware thoroughly before use. 2. Purify the product at lower temperatures, for example, using vacuum distillation.
Difficult Purification 1. Similar Boiling Points: Byproducts may have boiling points close to the desired product. 2. Product Instability during Chromatography: The product may decompose on the silica gel column.1. Utilize fractional distillation under reduced pressure to improve separation. 2. Consider alternative purification methods such as recrystallization or preparative gas chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting material is succinic anhydride, which is then chlorinated. Succinic acid can also be used as a precursor to synthesize succinic anhydride in situ or in a separate step.

Q2: Which chlorinating agents are most effective for this synthesis?

A2: Common chlorinating agents for such reactions include sulfuryl chloride (SO₂Cl₂) and chlorine gas (Cl₂), often in the presence of a radical initiator like benzoyl peroxide or under UV irradiation.

Q3: What are the optimal reaction conditions to maximize the yield of this compound?

A3: Optimal conditions can vary, but generally involve the slow addition of the chlorinating agent to a solution of succinic anhydride in an inert solvent at a moderately elevated temperature. Careful control of temperature and stoichiometry is crucial to prevent over-chlorination.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to track the consumption of the starting material and the formation of the product.

Q5: What are the likely impurities in the final product?

A5: Common impurities include unreacted succinic anhydride, dichlorinated and other polychlorinated succinic anhydrides, and chlorinated solvent byproducts.

Experimental Protocols

Synthesis of Succinic Anhydride from Succinic Acid

This procedure outlines the dehydration of succinic acid to form succinic anhydride, a key precursor.

  • Apparatus: A round-bottomed flask fitted with a reflux condenser and a gas trap.

  • Reagents:

    • Succinic acid (1 mole)

    • Acetyl chloride (3 moles)

  • Procedure:

    • Combine succinic acid and acetyl chloride in the flask.

    • Gently reflux the mixture on a steam bath for 1.5 to 2 hours, or until the succinic acid has completely dissolved.[1]

    • Allow the solution to cool to room temperature, then chill in an ice bath to crystallize the succinic anhydride.[1]

    • Collect the crystals by vacuum filtration, wash with two portions of ether, and dry in a vacuum desiccator.[1]

    • Expected yield is typically high, in the range of 93-95%.[1]

General Protocol for Chlorination of Succinic Anhydride

This protocol provides a general guideline for the synthesis of this compound. Note: Specific conditions may require optimization.

  • Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a gas outlet to a scrubber, and a thermometer. The setup should be protected from moisture.

  • Reagents:

    • Succinic anhydride (1 mole)

    • Inert solvent (e.g., carbon tetrachloride)

    • Chlorinating agent (e.g., sulfuryl chloride, 1-1.2 moles)

    • Radical initiator (e.g., benzoyl peroxide, small catalytic amount)

  • Procedure:

    • Dissolve succinic anhydride in the inert solvent in the reaction flask.

    • Add the radical initiator to the solution.

    • Heat the mixture to reflux.

    • Slowly add the chlorinating agent from the dropping funnel over a period of 1-2 hours.

    • Continue to reflux the mixture while monitoring the reaction progress.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_succinic_anhydride Succinic Anhydride Preparation cluster_chlorination Chlorination cluster_purification Purification SA Succinic Acid SAN Succinic Anhydride SA->SAN Dehydration AC Acetyl Chloride AC->SAN SAN_in Succinic Anhydride Product Crude this compound SAN_in->Product Chlorination CA Chlorinating Agent CA->Product Crude Crude Product Pure Pure this compound Crude->Pure Vacuum Distillation Troubleshooting_Logic Start Low Yield Issue Check_Reagents Check Reagent Activity & Purity Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Inhibitors Check for Presence of Inhibitors Start->Check_Inhibitors Analyze_Byproducts Analyze Byproducts (GC-MS, NMR) Check_Reagents->Analyze_Byproducts Check_Conditions->Analyze_Byproducts Check_Inhibitors->Analyze_Byproducts Optimize_Stoichiometry Optimize Stoichiometry Analyze_Byproducts->Optimize_Stoichiometry Optimize_Purification Optimize Purification Method Analyze_Byproducts->Optimize_Purification Solution Improved Yield Optimize_Stoichiometry->Solution Optimize_Purification->Solution

References

Side reactions and byproducts in 3-Chlorooxolane-2,5-dione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chlorooxolane-2,5-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for synthesizing this compound is through the direct chlorination of succinic anhydride. This reaction is typically carried out using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), often in the presence of a radical initiator like benzoyl peroxide or under UV irradiation. The reaction proceeds via a free-radical chain mechanism.[1][2][3]

Q2: What are the major expected side reactions and byproducts in this synthesis?

A2: The primary side reactions include over-chlorination, leading to the formation of dichlorosuccinic anhydrides, and dehydrochlorination, which can produce chloro-maleic anhydride.[4] If moisture is present in the reaction, hydrolysis of the anhydride ring can occur, yielding succinic acid or its chlorinated derivatives.[5][6][7]

Q3: How can I monitor the progress of the reaction and the formation of byproducts?

A3: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction progress.[8][9] These methods can separate the starting material, the desired product, and the main byproducts, allowing for a quantitative analysis of the reaction mixture over time.

Q4: What are the recommended purification methods for this compound?

A4: Purification of this compound can be challenging due to the presence of structurally similar byproducts. Distillation under reduced pressure is a common method to separate the monochlorinated product from the unreacted starting material and dichlorinated byproducts.[4] Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Formation of significant amounts of byproducts. 3. Loss of product during workup or purification.1. Increase reaction time or temperature cautiously. Monitor by GC/HPLC. 2. Optimize the stoichiometry of the chlorinating agent. Use a slight excess, but avoid a large excess to minimize dichlorination. Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis. 3. Use fractional distillation under high vacuum to carefully separate the desired product. Optimize recrystallization solvent and conditions to minimize loss.
High levels of dichlorosuccinic anhydride Excess of chlorinating agent or prolonged reaction time.Reduce the molar ratio of the chlorinating agent to succinic anhydride. Carefully monitor the reaction progress and stop it once the optimal conversion to the monochlorinated product is achieved.
Presence of chloro-maleic anhydride High reaction temperatures promoting dehydrochlorination.Conduct the reaction at the lowest effective temperature. Consider using a milder chlorinating agent or a different initiator that allows for lower reaction temperatures.
Formation of succinic acid or its derivatives Presence of moisture in the reactants or solvent.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reactants. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[5][6][7]
Reaction fails to initiate 1. Inactive or insufficient radical initiator. 2. Presence of radical inhibitors.1. Use a fresh batch of radical initiator. Ensure the reaction temperature is appropriate for the chosen initiator's half-life. 2. Purify the starting materials and solvent to remove any potential inhibitors.

Quantitative Data Summary

The following table presents illustrative data on the impact of reaction conditions on the product distribution in the chlorination of succinic anhydride. Note: This data is hypothetical and intended for illustrative purposes due to the limited availability of specific literature values for this exact transformation.

Reaction Condition Succinic Anhydride Conversion (%) This compound Selectivity (%) Dichlorosuccinic Anhydride Selectivity (%) Chloro-maleic Anhydride Selectivity (%)
1.1 eq. SO₂Cl₂, AIBN, 80°C, 4h7580155
1.5 eq. SO₂Cl₂, AIBN, 80°C, 4h9565305
1.1 eq. SO₂Cl₂, AIBN, 100°C, 4h85701515
1.1 eq. SO₂Cl₂, UV light, 60°C, 6h7085105

Experimental Protocols

Illustrative Protocol for the Synthesis of this compound:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add succinic anhydride (1.0 eq) and a suitable anhydrous solvent (e.g., carbon tetrachloride or dichlorobenzene).

  • Initiation: Add a radical initiator such as azobisisobutyronitrile (AIBN) (0.02 eq).

  • Chlorination: Heat the mixture to reflux. Slowly add sulfuryl chloride (1.1 eq) dropwise via the addition funnel over 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.

  • Work-up: Once the desired conversion is reached, cool the reaction mixture to room temperature. Carefully remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to separate the this compound from unreacted starting material and dichlorinated byproducts. Further purification can be achieved by recrystallization.

Visualizations

Reaction_Pathway SA Succinic Anhydride P This compound (Desired Product) SA->P + Cl• - H• H Chlorinated Succinic Acid (Byproduct) SA->H + H₂O, + Cl• - H• D Dichlorosuccinic Anhydride (Byproduct) P->D + Cl• - H• E Chloro-maleic Anhydride (Byproduct) P->E - HCl (Heat) P->H + H₂O Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_byproducts Byproduct Identification cluster_solutions Corrective Actions Start Low Yield or Purity Analysis Analyze crude product by GC/HPLC Start->Analysis HighDiChloro High Dichloro- byproduct Analysis->HighDiChloro Identify major impurity HighElim High Elimination byproduct Analysis->HighElim Identify major impurity HighHydrolysis High Hydrolysis byproduct Analysis->HighHydrolysis Identify major impurity Sol_Incomplete Increase reaction time/temp or check initiator Analysis->Sol_Incomplete Low Conversion Sol_DiChloro Reduce chlorinating agent stoichiometry or reaction time HighDiChloro->Sol_DiChloro Yes Sol_Elim Lower reaction temperature HighElim->Sol_Elim Yes Sol_Hydrolysis Ensure anhydrous conditions HighHydrolysis->Sol_Hydrolysis Yes

References

Technical Support Center: Purification of Crude 3-Chlorooxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Chlorooxolane-2,5-dione.

Frequently Asked Questions (FAQs)

Q1: My crude this compound sample is a dark-colored oil or sticky solid. What are the likely impurities and how can I purify it?

A1: A dark-colored and impure physical state often indicates the presence of residual starting materials, polymeric by-products, or decomposition products. Common impurities can arise from the synthesis process, which may involve the chlorination of succinic anhydride or related precursors.

Troubleshooting Steps:

  • Initial Wash: Begin by washing the crude product with a non-polar solvent in which this compound has low solubility, such as cold hexanes or diethyl ether. This can help remove non-polar impurities and some colored by-products.

  • Recrystallization: This is often the most effective method for purifying solid compounds. The choice of solvent is critical.

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a more rigorous purification technique.

Logical Workflow for Purification Strategy

G start Crude this compound wash Initial Wash (e.g., Cold Hexanes) start->wash recrystallization Recrystallization wash->recrystallization oily_residue Oily Residue/Low Purity recrystallization->oily_residue check_purity Check Purity (TLC, NMR) recrystallization->check_purity chromatography Column Chromatography pure_product Pure Product chromatography->pure_product oily_residue->chromatography check_purity->chromatography Low Purity check_purity->pure_product High Purity

Caption: General purification workflow for crude this compound.

Q2: I performed a recrystallization, but the yield is very low. What went wrong?

A2: Low recovery after recrystallization can be due to several factors:

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Using Too Much Solvent: An excessive volume of solvent will keep more of your product dissolved, thus reducing the yield.

  • Premature Crystallization: If the solution cools too quickly, the product may precipitate out along with impurities.

  • Incomplete Crystallization: Not allowing sufficient time for crystallization at a low temperature.

Troubleshooting Steps:

  • Optimize the Solvent System: Test a range of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals.

  • Increase Crystallization Time: Leave the solution at a low temperature (e.g., 0-4 °C) for a longer period to maximize crystal formation.

Q3: My NMR spectrum shows the presence of succinic acid. How can I remove it?

A3: The presence of succinic acid indicates that your product has undergone hydrolysis. This compound is an anhydride and is sensitive to moisture.

Troubleshooting Steps:

  • Aqueous Workup (with caution): A carefully controlled aqueous wash can remove the more water-soluble succinic acid. However, this risks further hydrolysis of your product. If you attempt this, use cold, brine-saturated water and immediately extract the product into a dry organic solvent (e.g., dichloromethane). Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate.

  • Column Chromatography: This is the most reliable method to separate the more polar succinic acid from the desired product.

Experimental Workflow for Removal of Acidic Impurities

G start Crude Product with Succinic Acid Impurity dissolve Dissolve in Dichloromethane start->dissolve wash Wash with Cold Brine dissolve->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography (if necessary) concentrate->chromatography pure_product Pure Product chromatography->pure_product

Caption: Workflow for removing succinic acid from this compound.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general guideline. The ideal solvent should be determined experimentally.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will show poor solubility at room temperature and good solubility at its boiling point. Refer to the table below for potential solvents.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decoloration (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol
  • Stationary Phase Selection: Silica gel is a common choice for the purification of polar organic compounds.

  • Mobile Phase Selection: The choice of eluent is critical for good separation. Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives a good separation between your product and the impurities (a good starting point is a mixture of hexanes and ethyl acetate).

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution: Begin eluting with the determined solvent system, gradually increasing the polarity if necessary, to move the compounds down the column.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Diethyl Ether34.6LowGood for initial washing of non-polar impurities.
Dichloromethane39.6MediumA common solvent for chromatography.
Ethyl Acetate77.1MediumOften a good choice for recrystallization of polar compounds.
Toluene110.6LowCan be effective for less polar compounds.
Acetonitrile81.6HighMay be a suitable recrystallization solvent.
Acetone56.0HighIts low boiling point can be a drawback for recrystallization.[1]

This guide is intended to provide general assistance. Specific purification conditions may need to be optimized based on the nature and quantity of the impurities present in your crude sample. Always handle this compound in a well-ventilated fume hood, as it is a corrosive and moisture-sensitive compound.

References

Overcoming stability issues of 3-Chlorooxolane-2,5-dione in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stability issues associated with 3-Chlorooxolane-2,5-dione in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: The primary causes of this compound degradation are hydrolysis and nucleophilic attack. As a cyclic anhydride, it is highly susceptible to reaction with water, which leads to the opening of the anhydride ring to form a dicarboxylic acid. Additionally, nucleophilic reagents commonly used in laboratory settings, such as alcohols and amines, will react with the anhydride to form esters and amides, respectively. The presence of the alpha-chloro substituent can further enhance the reactivity of the carbonyl groups.

Q2: What are the ideal storage conditions for this compound and its solutions?

A2: To ensure the longevity of this compound, it should be stored in a cool, dry environment under an inert atmosphere (e.g., argon or nitrogen). It is crucial to minimize exposure to moisture and atmospheric humidity. For solutions, it is recommended to use anhydrous solvents and to prepare them fresh before use. If short-term storage of a solution is necessary, it should be kept at a low temperature (e.g., -20°C) in a tightly sealed container with a desiccant.

Q3: Which solvents are recommended for dissolving this compound?

A3: Aprotic, anhydrous solvents are the most suitable for dissolving this compound to minimize degradation. Recommended solvents include anhydrous dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile (ACN). It is imperative to use solvents with very low water content.

Q4: Can I use alcoholic solvents like methanol or ethanol with this compound?

A4: It is strongly advised to avoid alcoholic solvents such as methanol or ethanol unless the intention is to perform an alcoholysis reaction to form an ester. Alcohols are nucleophiles that will react with the anhydride, leading to its consumption and the formation of a half-ester.

Q5: How can I monitor the stability of my this compound solution over time?

A5: The stability of a this compound solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HPLC can be used to separate and quantify the parent compound from its degradation products.[2][3][4][5] ¹H NMR spectroscopy can also be employed to observe the appearance of signals corresponding to the hydrolyzed or solvolyzed products over time.[1][6][7]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
Potential Cause Recommended Action
Presence of water in the solvent. Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves, distillation over a drying agent).
Use of protic or nucleophilic solvents (e.g., alcohols, amines). Switch to a recommended aprotic, non-nucleophilic solvent such as anhydrous DCM, THF, or acetonitrile.
High ambient humidity during solution preparation. Prepare solutions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to moisture.
Storage of the solution at room temperature. Store solutions at low temperatures (-20°C or below) and use them as quickly as possible after preparation.
Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Potential Cause Recommended Action
Degradation of this compound prior to reaction. Confirm the purity of the starting material before use. Prepare a fresh solution of the anhydride immediately before starting the reaction.
Side reactions with the solvent or impurities. Ensure the solvent is anhydrous and free from nucleophilic impurities. Consider purifying the solvent if necessary.
Reaction with basic or acidic impurities. Use purified reagents and consider adding a non-nucleophilic base or acid scavenger if appropriate for the specific reaction.

Data Presentation: Relative Stability in Common Solvents

The following table provides a qualitative summary of the expected stability of this compound in various solvents based on general chemical principles of anhydride reactivity.

Solvent Type Example Solvents Relative Stability Primary Degradation Pathway
Aprotic, Non-polar Dichloromethane, ChloroformHighMinimal degradation if anhydrous.
Aprotic, Polar Tetrahydrofuran (THF), Acetonitrile (ACN)Moderate to HighMinimal degradation if anhydrous. THF may contain peroxides which could potentially react.
Protic, Alcoholic Methanol, EthanolVery LowAlcoholysis to form a half-ester.
Protic, Aqueous Water, Aqueous BuffersExtremely LowRapid hydrolysis to the corresponding dicarboxylic acid.
Amine-based Pyridine, TriethylamineExtremely LowAminolysis to form an amide.

Experimental Protocols

Protocol 1: Preparation and Handling of a Standard this compound Solution

Objective: To prepare a solution of this compound in an anhydrous solvent with minimal degradation.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Oven-dried glassware (e.g., round-bottom flask, syringe)

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

Procedure:

  • Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool to room temperature under a stream of inert gas or in a desiccator.

  • Weigh the desired amount of this compound in a dry, inert atmosphere (e.g., inside a glovebox).

  • Transfer the weighed solid to the oven-dried round-bottom flask.

  • Seal the flask with a septum and purge with inert gas.

  • Using a dry syringe, add the required volume of anhydrous DCM to the flask.

  • Stir the mixture at room temperature until the solid is completely dissolved.

  • Use the solution immediately for the intended application.

Protocol 2: Monitoring the Stability of this compound in Solution by ¹H NMR Spectroscopy

Objective: To qualitatively assess the degradation of this compound in a deuterated solvent over time.

Materials:

  • Freshly prepared solution of this compound in anhydrous deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a solution of this compound in anhydrous CDCl₃ following the procedure in Protocol 1.

  • Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum immediately (t=0).

  • Leave the NMR tube at a controlled temperature (e.g., room temperature).

  • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1 hour, 4 hours, 24 hours).

  • Analyze the spectra for the appearance and increase of new signals corresponding to degradation products (e.g., the dicarboxylic acid from hydrolysis). The disappearance of the parent compound's signals should also be monitored.

Visualizations

degradation_pathways This compound This compound Hydrolysis_Product 3-Chloro-4-oxobutanoic acid This compound->Hydrolysis_Product + H2O Alcoholysis_Product Alkyl 3-chloro-4-oxobutanoate This compound->Alcoholysis_Product + R-OH Aminolysis_Product N-substituted 3-chloro-4-oxobutanamide This compound->Aminolysis_Product + R-NH2

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Monitoring Dry_Glassware Oven-dry glassware Weigh_Solid Weigh solid in inert atm. Dry_Glassware->Weigh_Solid Add_Solvent Add anhydrous solvent Weigh_Solid->Add_Solvent Dissolve Dissolve solid Add_Solvent->Dissolve Initial_Analysis t=0 analysis (NMR/HPLC) Dissolve->Initial_Analysis Incubate Incubate at controlled temp. Initial_Analysis->Incubate Time_Point_Analysis Time-point analysis Incubate->Time_Point_Analysis Data_Analysis Analyze for degradation Time_Point_Analysis->Data_Analysis

Caption: Workflow for stability monitoring experiments.

troubleshooting_logic Start Inconsistent Results Check_Purity Check Starting Material Purity Start->Check_Purity Check_Solvent Check Solvent Quality Start->Check_Solvent Review_Procedure Review Handling Procedure Start->Review_Procedure Purity_OK Purity OK? Check_Purity->Purity_OK Solvent_OK Solvent Anhydrous? Check_Solvent->Solvent_OK Procedure_OK Inert Atmosphere Used? Review_Procedure->Procedure_OK Purity_OK->Check_Solvent Yes Replace_Material Replace/Purify Material Purity_OK->Replace_Material No Solvent_OK->Review_Procedure Yes Dry_Solvent Use Fresh/Dry Solvent Solvent_OK->Dry_Solvent No Improve_Technique Improve Handling Technique Procedure_OK->Improve_Technique No Investigate_Reaction Investigate Reaction Conditions Procedure_OK->Investigate_Reaction Yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

Optimizing reaction conditions for 3-Chlorooxolane-2,5-dione (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Chlorooxolane-2,5-dione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most probable and direct synthetic route to this compound is the α-chlorination of succinic anhydride. This can be achieved through either a free-radical pathway or an acid-catalyzed ionic pathway. Another potential, though less direct, route involves the cyclization of 2-chlorosuccinic acid using a dehydrating agent like acetic anhydride.[1]

Q2: What are the recommended starting materials and reagents?

A2: The primary starting material is succinic anhydride. For the chlorination reaction, various chlorinating agents can be employed, including sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), or chlorine gas (Cl₂). The choice of reagent will influence the reaction conditions and potential side products.

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Chlorinating agents are hazardous and must be handled with extreme care in a well-ventilated fume hood.[2][3][4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[5] Reactions involving chlorine gas require specialized equipment and safety protocols.[2][3][4] The reaction may be exothermic, so proper temperature control is crucial to prevent runaway reactions.[6][7]

Q4: How can I purify the final product, this compound?

A4: Purification can typically be achieved by vacuum distillation or recrystallization.[8] The choice of solvent for recrystallization will depend on the solubility and stability of the product. A non-polar solvent in which the product is sparingly soluble at room temperature but soluble at elevated temperatures would be a good starting point.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst If using a catalyst (e.g., radical initiator or Lewis acid), ensure it is fresh and active. For radical reactions, ensure the initiator is stored correctly and has not decomposed.
Insufficient Reaction Temperature For free-radical chlorination, the reaction often requires initiation by heat or UV light. Ensure the reaction temperature is appropriate for the chosen initiator. For ionic pathways, the temperature might need to be adjusted to facilitate the reaction without causing degradation.
Inappropriate Solvent The choice of solvent can significantly impact the reaction. For radical chlorinations, inert solvents like carbon tetrachloride or dichlorobenzene are often used. For ionic pathways, a polar aprotic solvent might be more suitable.
Poor Quality Starting Material Ensure the succinic anhydride is pure and dry. Moisture can react with the chlorinating agent and the anhydride itself.[9]
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Suggested Solution
Over-chlorination The formation of di- or tri-chlorinated products can occur, especially with highly reactive chlorinating agents or prolonged reaction times.[10] Monitor the reaction closely using techniques like GC-MS or NMR and stop the reaction once the desired product is maximized. Using a milder chlorinating agent like NCS might improve selectivity.
Side Reactions Dehydrochlorination can occur at elevated temperatures, leading to the formation of maleic anhydride derivatives.[10] Running the reaction at a lower temperature might mitigate this. Ring-opening of the anhydride can also be a side reaction, especially in the presence of nucleophiles.
Radical vs. Ionic Pathway The reaction mechanism can influence selectivity. Free-radical chlorination can sometimes be less selective than ionic pathways.[11][12][13][14] Consider switching the reaction conditions to favor one mechanism over the other (e.g., adding a radical initiator for a free-radical pathway or a Lewis acid for an ionic pathway).
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause Suggested Solution
Product Instability This compound may be sensitive to moisture and heat. Avoid prolonged exposure to atmospheric moisture and high temperatures during workup and purification.[15]
Similar Boiling Points of Products If multiple chlorinated products are formed, their boiling points might be too close for effective separation by distillation. In such cases, column chromatography might be a more suitable purification method.
Tarry Residues The formation of polymeric or tarry by-products can complicate purification.[10] This can sometimes be minimized by optimizing reaction conditions (e.g., lower temperature, shorter reaction time).

Experimental Protocols (Hypothetical)

Disclaimer: The following protocols are hypothetical and based on related chemical transformations. They should be adapted and optimized by the user.

Method A: Free-Radical Chlorination using Sulfuryl Chloride

This method is based on the principle of free-radical halogenation of α-carbonyl compounds.

Materials:

  • Succinic Anhydride (1.0 eq)

  • Sulfuryl Chloride (SO₂Cl₂) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve succinic anhydride in anhydrous dichloromethane.

  • Add AIBN to the solution.

  • Heat the mixture to reflux (approximately 40°C).

  • Slowly add sulfuryl chloride dropwise to the refluxing solution.

  • Monitor the reaction progress by GC-MS or ¹H NMR.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench any remaining sulfuryl chloride by slowly adding water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization.

Method B: Acid-Catalyzed Chlorination using Chlorine Gas

This method is based on the principles of acid-catalyzed chlorination of carbonyl compounds.

Materials:

  • Succinic Anhydride (1.0 eq)

  • Chlorine Gas (Cl₂) (excess)

  • Ferric Chloride (FeCl₃) (catalytic amount)

  • No solvent (neat) or an inert high-boiling solvent (e.g., dichlorobenzene)

Procedure:

  • Place succinic anhydride and a catalytic amount of ferric chloride in a reaction vessel equipped with a gas inlet, a stirrer, and a condenser connected to a scrubber for excess chlorine and HCl.

  • Heat the mixture to a molten state (melting point of succinic anhydride is ~120°C) or dissolve in an inert solvent and heat.

  • Bubble chlorine gas through the stirred reaction mixture.

  • Maintain the reaction temperature and monitor the reaction progress.

  • Upon completion, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.

  • Cool the reaction mixture and purify the product by vacuum distillation or recrystallization.

Quantitative Data Summary (Hypothetical Optimization)

The following table summarizes hypothetical results from an optimization study for the free-radical chlorination of succinic anhydride.

Entry Chlorinating Agent Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1SO₂Cl₂ (1.1 eq)AIBN (0.05 eq)CCl₄77465
2SO₂Cl₂ (1.1 eq)AIBN (0.05 eq)CH₂Cl₂40672
3NCS (1.2 eq)AIBN (0.05 eq)CCl₄77855
4Cl₂ (gas)UV lightneat130375
5SO₂Cl₂ (1.1 eq)FeCl₃ (cat.)neat120560

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Succinic Anhydride reaction Chlorination Reaction start->reaction reagents Chlorinating Agent (SO2Cl2, NCS, or Cl2) reagents->reaction catalyst Catalyst (Radical Initiator or Lewis Acid) catalyst->reaction solvent Solvent (e.g., CH2Cl2 or neat) solvent->reaction quench Quenching reaction->quench extraction Extraction & Washing quench->extraction drying Drying extraction->drying purification Purification (Distillation or Recrystallization) drying->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_yield Low/No Yield cluster_selectivity Low Selectivity cluster_purification Purification Issues start Problem Encountered check_reagents Check Reagent Activity start->check_reagents monitor_reaction Monitor Reaction Progress start->monitor_reaction check_stability Assess Product Stability start->check_stability check_temp Verify Reaction Temperature check_reagents->check_temp check_solvent Evaluate Solvent Choice check_temp->check_solvent adjust_temp Adjust Temperature monitor_reaction->adjust_temp change_reagent Change Chlorinating Agent adjust_temp->change_reagent alt_purification Alternative Purification Method check_stability->alt_purification

Caption: Troubleshooting logic for the synthesis of this compound.

References

Navigating 3-Chlorooxolane-2,5-dione Reactions: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for reactions involving 3-Chlorooxolane-2,5-dione, also known as 3-chlorosuccinic anhydride. Failures in reactions with this versatile reagent can often be traced to a few key factors, including reagent stability, reaction conditions, and the nature of the nucleophile. This guide offers a structured approach to identifying and resolving common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most common degradation pathway is hydrolysis. In the presence of water, this compound will readily ring-open to form 2-chlorosuccinic acid.[1] This can be a significant issue if solvents are not anhydrous or if the reaction is exposed to atmospheric moisture.

Q2: How can I minimize the hydrolysis of this compound during my reaction?

A2: To minimize hydrolysis, it is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment. Ensure all glassware is thoroughly dried before use. The solubility of succinic anhydride, a related compound, has been studied in various organic solvents, and similar principles of using dry solvents apply here.[2][3]

Q3: My reaction with an amine is sluggish or incomplete. What are the potential causes?

A3: Several factors can lead to incomplete reactions with amines. The amine may be protonated by the byproduct, chlorosuccinic acid, rendering it non-nucleophilic.[4] Using a non-nucleophilic base can neutralize the acid. Additionally, the reactivity of the amine itself (steric hindrance, electronic effects) plays a significant role. For less reactive amines, longer reaction times or gentle heating may be necessary.

Q4: I am observing the formation of a solid byproduct in my reaction. What could it be?

A4: The most likely solid byproduct is the hydrolyzed form, 2-chlorosuccinic acid. If an amine is used in the reaction, the ammonium salt of chlorosuccinic acid could also precipitate. In some cases, especially with difunctional nucleophiles or under forcing conditions, polymerization of the anhydride can occur.

Troubleshooting Guide

Reaction failures with this compound can be systematically addressed by considering the key parameters outlined below.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Degradation of this compound Ensure the reagent is of high purity and has been stored under anhydrous conditions. Use freshly opened or properly stored material.
Hydrolysis of the Anhydride Use anhydrous solvents and perform the reaction under an inert atmosphere. Dry all glassware thoroughly.
Poor Nucleophilicity of the Substrate For weakly nucleophilic alcohols or amines, consider using a catalyst such as a non-nucleophilic base (e.g., pyridine, triethylamine) to activate the nucleophile or the anhydride.[5]
Insufficient Reaction Time or Temperature Monitor the reaction progress by TLC or another suitable analytical technique. If the reaction is sluggish, consider extending the reaction time or gently heating the mixture.
Precipitation of Reactants Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, a different solvent system may be required. The solubility of succinic anhydride in various solvents has been documented and can serve as a starting point.[2][6]
Problem 2: Formation of Multiple Products or Impurities
Potential Cause Suggested Solution
Side Reaction with Solvent Ensure the solvent is inert to the reactants and reaction conditions. For example, avoid using alcohol as a solvent if the desired reaction is with an amine.
Ring-Opening at Both Carbonyls (for symmetrical nucleophiles) This is a common issue with symmetrical anhydrides. To favor mono-acylation, use a stoichiometric amount of the nucleophile or add it slowly to the reaction mixture.
Elimination of HCl Under basic conditions, elimination of HCl from the product can occur, leading to the formation of maleic anhydride derivatives. Careful control of stoichiometry and the choice of a non-nucleophilic base can minimize this.
Epimerization at the Chiral Center For stereospecific reactions, the choice of base and reaction temperature can be critical to avoid epimerization at the carbon bearing the chlorine atom.

Experimental Protocols

General Procedure for the Acylation of an Amine with this compound

A general protocol for the reaction of an acid anhydride with an amine involves dissolving the amine and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) under an inert atmosphere.[4][7][8] To this solution, a solution of this compound (1.0 equivalent) in the same anhydrous solvent is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid (to remove excess amine and base), followed by brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

General Procedure for the Esterification of an Alcohol with this compound

The reaction of an acid anhydride with an alcohol is a common method for ester formation.[9][10] In a typical procedure, the alcohol is dissolved in an anhydrous aprotic solvent containing a base such as pyridine (which can also act as the solvent). This compound is then added portion-wise or as a solution in the same solvent. The reaction may require gentle heating to proceed at a reasonable rate. Work-up is similar to the amidation reaction, involving quenching with water, extraction, and purification.

A patent for the synthesis of S-(-)-chlorosuccinic acid describes its conversion to the corresponding anhydride using acetic anhydride.[11][12] This highlights the use of a dehydrating agent to form the anhydride, a process that must be reversed during the acylation reaction. The patent reported a yield of 95% for the anhydride formation.[12]

Signaling Pathways and Workflow Diagrams

To aid in understanding the reaction and troubleshooting process, the following diagrams are provided.

Reaction_Pathway reagents This compound + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack hydrolysis_product 2-Chlorosuccinic Acid (Hydrolysis Product) reagents->hydrolysis_product H₂O product Acylated Product + Chlorosuccinic Acid intermediate->product Ring Opening

Caption: General reaction pathway for the acylation of a nucleophile with this compound.

Troubleshooting_Workflow start Reaction Failure (Low Yield / Impurities) check_reagent Check Reagent Quality (Purity, Storage) start->check_reagent purification_issue Investigate Purification Method start->purification_issue Yield OK, Purity Low check_reagent->start Reagent Impure check_conditions Review Reaction Conditions (Anhydrous?, Inert?) check_reagent->check_conditions Reagent OK check_conditions->start Conditions Faulty check_stoichiometry Verify Stoichiometry (Base?, Nucleophile) check_conditions->check_stoichiometry Conditions OK check_stoichiometry->start Incorrect Stoichiometry optimize_time_temp Optimize Reaction Time and Temperature check_stoichiometry->optimize_time_temp Stoichiometry OK change_solvent Consider Different Solvent optimize_time_temp->change_solvent No Improvement success Successful Reaction optimize_time_temp->success Optimized change_solvent->success Improved purification_issue->success Purification Optimized

References

How to prevent polymerization of 3-Chlorooxolane-2,5-dione during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Chlorooxolane-2,5-dione

Welcome to the technical support center for this compound (also known as Chlorosuccinic Anhydride). This guide provides essential information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this reactive compound to help you prevent its polymerization and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what causes its degradation or polymerization?

This compound is a cyclic dicarboxylic anhydride.[1] Like other cyclic anhydrides, it is highly susceptible to degradation, primarily through hydrolysis and subsequent polymerization. The main factors that induce polymerization are:

  • Moisture: This is the most critical factor. The anhydride ring can be opened by water, hydrolyzing it to chlorosuccinic acid. The presence of this diacid can catalyze further degradation and polymerization. Cyclic anhydrides are known to be moisture-sensitive, and keeping conditions dry is essential to prevent hydrolysis.[2][3]

  • Elevated Temperatures: Heat can accelerate the rate of both hydrolysis and polymerization.[4] Storing the compound at cool temperatures is crucial for long-term stability.

  • Incompatible Materials: Contact with strong bases, acids, alcohols, amines, or strong oxidizing agents can catalyze decomposition and should be strictly avoided.[2]

Q2: What are the visible signs of degradation or polymerization?

While early-stage polymerization may not be visible, you should look for the following signs:

  • Change in Appearance: The material may change from a crystalline solid to a waxy, gummy, or solid mass.

  • Discoloration: A noticeable change from its typical white or colorless appearance.

  • Poor Solubility: The polymerized material will have significantly different solubility characteristics compared to the pure monomer.

  • Melting Point Depression: The melting point of the compound will broaden and be lower than the reference value (approx. 43-44 °C) if impurities or polymers are present.[5]

Q3: What are the ideal storage conditions for this compound?

Proper storage is the most effective way to prevent polymerization. The following table summarizes the recommended conditions.

ParameterIdeal ConditionAcceptable ConditionCondition to Avoid Rationale
Temperature 2–8 °C Room Temperature (short-term, <1 week)Temperatures >30°CMinimizes thermal degradation and slows reaction kinetics.
Atmosphere Inert Gas (Argon/Nitrogen) Tightly sealed container with desiccantOpen to ambient airExcludes moisture, which is the primary cause of hydrolysis.[2][6]
Container Original, unopened container or glass vial with a PTFE-lined capTightly sealed glass containerLoosely capped vials, plastic containersEnsures a non-reactive surface and a tight seal against moisture.[6][7]
Location Dry, well-ventilated, dedicated chemical storage areaStandard laboratory bench (short-term)Areas with high humidity, direct sunlight, or near incompatible chemicalsPrevents exposure to moisture, UV light, and reactive contaminants.[8][9]

Troubleshooting Guide

Issue: I suspect my sample of this compound has started to polymerize. How can I confirm this?

If you suspect degradation, you can perform a simple quality check.

Recommended Action: Perform a melting point analysis. A pure sample should have a sharp melting point around 43-44 °C.[5] If the sample melts over a broad range or at a significantly lower temperature, it is likely impure or partially polymerized. For a more definitive analysis, techniques like ¹H NMR or FTIR spectroscopy can be used to identify the presence of the hydrolyzed diacid or polymer byproducts.

Protocol: Melting Point Determination for Quality Control

Objective: To assess the purity of this compound by measuring its melting point.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Suspected this compound sample

  • Reference standard (if available)

Procedure:

  • Ensure the melting point apparatus is clean and calibrated.

  • Carefully load a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the apparatus.

  • Set the apparatus to heat at a ramp rate of approximately 1-2 °C per minute near the expected melting point.

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This is the melting range.

  • Interpretation: A pure sample will have a sharp melting range (typically < 2 °C) consistent with the literature value. A broad or depressed melting range indicates the presence of impurities, likely due to hydrolysis or polymerization.

Visual Guides and Workflows

The following diagrams illustrate the key relationships and recommended procedures for handling this compound.

cluster_factors Degradation Factors cluster_pathways Degradation Pathways cluster_prevention Preventative Measures Moisture Moisture/Water Hydrolysis Hydrolysis to Chlorosuccinic Acid Moisture->Hydrolysis Heat Elevated Temperature Heat->Hydrolysis Polymerization Polymerization Heat->Polymerization Contaminants Incompatible Materials (Bases, Alcohols, etc.) Contaminants->Polymerization Hydrolysis->Polymerization Catalyzes Storage Store at 2-8°C Storage->Heat Prevents Atmosphere Use Inert Atmosphere (N₂ or Ar) Atmosphere->Moisture Prevents Handling Handle in Dry Environment (Glovebox) Handling->Moisture Prevents Segregation Segregate from Incompatibles Segregation->Contaminants Prevents cluster_storage Storage & Handling Protocol start Receive Compound inspect Visually Inspect (Color, Consistency) start->inspect quality_check Perform Quality Check (e.g., Melting Point) inspect->quality_check decision Does it meet spec? quality_check->decision aliquot Aliquot in Glovebox (Inert Atmosphere) decision->aliquot Yes discard Discard Compound Following Safety Protocols decision->discard No seal Seal Tightly in Glass Vials with PTFE-lined Caps aliquot->seal store Store at 2-8°C in Desiccator seal->store

References

Technical Support Center: Safe Handling and Disposal of 3-Chlorooxolane-2,5-dione and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on safety data for the closely related compound 2,5-Furandione, 3-chloro- (CAS #96-02-6), as a specific Safety Data Sheet (SDS) for 3-Chlorooxolane-2,5-dione was not identified. Due to the potential for similar reactivity and toxicity, it is crucial to handle this compound with the same high level of caution. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and its related compounds?

A1: Based on data for the analogous compound 2,5-Furandione, 3-chloro-, the primary hazards include:

  • Corrosivity: Causes severe skin and eye burns.[1]

  • Toxicity: Harmful if swallowed and toxic in contact with skin.[1]

  • Sensitization: May cause allergic skin and respiratory reactions upon repeated exposure.[1]

  • Moisture Sensitivity: Reacts with moisture.[1]

Q2: What personal protective equipment (PPE) is mandatory when working with this compound?

A2: A comprehensive PPE protocol is essential. This includes:

  • Eye/Face Protection: Chemical safety goggles and a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are minimum requirements. For larger quantities or when there is a risk of splashing, chemical-resistant aprons or suits are recommended.[2]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.[2]

Q3: How should I properly store this compound?

A3: Store the compound in a tightly sealed, original container in a cool, dry, and well-ventilated area, away from incompatible materials. Due to its moisture sensitivity, storage in a desiccator may be appropriate.

Q4: What are the known incompatibilities for this type of compound?

A4: Avoid contact with the following:

  • Strong oxidizing agents

  • Strong reducing agents

  • Strong bases and acids

  • Alkali metals

  • Amines[1]

Q5: What should I do in case of an accidental exposure?

A5: Immediate action is critical:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Troubleshooting Guides

Scenario 1: Spills and Leaks
Issue Probable Cause Solution
Small Spill (in a fume hood) Improper handling, container failure.1. Ensure proper PPE is worn.2. Contain the spill with an inert absorbent material (e.g., vermiculite, sand).3. Carefully scoop the absorbed material into a labeled, sealed waste container.4. Decontaminate the area with a suitable solvent, followed by soap and water.5. Dispose of all contaminated materials as hazardous waste.
Large Spill (outside a fume hood) Catastrophic container failure, improper transport.1. Evacuate the immediate area.2. Alert colleagues and your institution's EHS department immediately.3. Do not attempt to clean up the spill yourself.4. Prevent the spill from entering drains.
Scenario 2: Unexpected Reactions
Issue Probable Cause Solution
Fuming or Off-gassing Exposure to moisture or an incompatible material.1. If safe to do so, ensure the reaction is under negative pressure in the fume hood.2. Do not inhale fumes.3. Be prepared for a potential exothermic reaction.4. If the reaction becomes uncontrollable, evacuate and contact EHS.
Discoloration or Polymerization Contamination or exposure to initiators.1. Treat the material as potentially unstable.2. Do not attempt to handle the material directly.3. Consult with a senior researcher or your EHS department for guidance on stabilization and disposal.

Quantitative Hazard Data

Hazard Classification Value Source
Acute Toxicity, Oral Harmful if swallowed[1]
Acute Toxicity, Dermal Toxic in contact with skin[1]
Skin Corrosion/Irritation Causes burns[1]
Eye Damage/Irritation Causes eye burns[1]
Sensitization May cause sensitization by inhalation and skin contact[1]

Experimental Protocols: Waste Disposal

Objective: To safely neutralize and dispose of small quantities of this compound waste.

Materials:

  • Waste this compound

  • Sodium bicarbonate (NaHCO₃) or a mixture of soda ash and slaked lime

  • Inert solvent (e.g., toluene, xylene) - use with caution due to flammability

  • Two appropriately sized beakers

  • Stir bar and stir plate

  • pH paper

  • Labeled hazardous waste container

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood while wearing appropriate PPE.

  • Inert Dilution: Slowly add the waste this compound to an inert solvent in a beaker to dilute it.

  • Neutralization: In a separate, larger beaker, prepare a basic solution of sodium bicarbonate in water.

  • Slow Addition: While stirring, slowly and carefully add the diluted waste solution to the basic solution. Be cautious of any potential off-gassing or heat generation.

  • pH Check: After the addition is complete, continue stirring for at least one hour. Check the pH of the solution to ensure it is neutral or slightly basic (pH 7-9).

  • Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container.

  • Decontamination: Rinse all glassware with a suitable solvent, followed by soap and water. Collect all rinsate in the hazardous waste container.

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department.

Visualizations

safe_handling_workflow Safe Handling and Disposal Workflow for this compound Waste cluster_prep Preparation cluster_handling Handling cluster_waste Waste Management cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handling_weigh Weigh/Measure Compound prep_hood->handling_weigh handling_reaction Perform Experiment handling_weigh->handling_reaction waste_collect Collect Waste handling_reaction->waste_collect spill Spill? handling_reaction->spill exposure Exposure? handling_reaction->exposure waste_neutralize Neutralize Waste (if applicable) waste_collect->waste_neutralize waste_container Store in Labeled Hazardous Waste Container waste_neutralize->waste_container disposal_ehs Contact EHS for Pickup waste_container->disposal_ehs spill->waste_collect No spill_response Follow Spill Protocol spill->spill_response Yes exposure->waste_collect No exposure_response Follow Exposure Protocol exposure->exposure_response Yes

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Chlorooxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary methods for the synthesis of 3-chlorooxolane-2,5-dione, also known as 3-chlorosuccinic anhydride. This valuable chemical intermediate is utilized in the synthesis of various pharmaceutical compounds and specialty chemicals. The comparison focuses on key performance indicators such as reaction yield, purity, and reaction conditions, supported by detailed experimental protocols.

Method 1: Dehydration of Chlorosuccinic Acid using Acetic Anhydride

This method involves the dehydration of a pre-synthesized chlorosuccinic acid using acetic anhydride. It is a straightforward and high-yielding approach.

Experimental Protocol:

A suspension of 300 g (1.97 mol) of S-(-)-chlorosuccinic acid, potentially containing residual sodium chloride from its preparation, and 241.5 mL (2.56 mol) of acetic anhydride is prepared. The mixture is stirred at a constant temperature of 52-55°C for 3.5 hours. Following the reaction, any insoluble material, such as sodium chloride, is removed by filtration. The clear, colorless filtrate is then concentrated by vacuum evaporation to remove excess acetic anhydride and the acetic acid byproduct. To further purify the product and remove residual acetic acid and anhydride, the solid residue is triturated with 300 ml of anhydrous isopropyl ether. The resulting suspension is vigorously stirred for 5 minutes and then filtered. The collected solid is washed on the filter with an additional 90 ml of fresh isopropyl ether. The final product, S-(-)-chlorosuccinic anhydride, is obtained after drying under vacuum in an anhydrous environment.

Data Presentation:
ParameterValue
Starting MaterialS-(-)-Chlorosuccinic Acid
ReagentAcetic Anhydride
Reaction Temperature52-55°C
Reaction Time3.5 hours
Reported Yield95%
Melting Point75-80°C
Optical Rotation [α]D-4.16 (c = 1.0; ethyl acetate)

Method 2: Dehydration of Substituted Succinic Acids using Acetyl Chloride

This presents a general yet effective method for the synthesis of substituted succinic anhydrides, including this compound, by utilizing acetyl chloride as the dehydrating agent.

Experimental Protocol:

A mixture of the desired 2-alkylsuccinic acid (in this case, 2-chlorosuccinic acid, 2 mmol) and acetyl chloride (0.9 mL, 12.3 mmol) is prepared. The reaction mixture is then heated to reflux for a period of 3 hours. After the reflux is complete, the solution is concentrated under reduced pressure to remove excess acetyl chloride and the acetic acid byproduct, yielding the desired anhydride. This method is reported to produce excellent yields.

Data Presentation:
ParameterValue
Starting Material2-Chlorosuccinic Acid
ReagentAcetyl Chloride
Reaction ConditionReflux
Reaction Time3 hours
Reported YieldExcellent (specific yield for this compound not detailed, but generally high for analogous compounds)

Comparison of Methods

FeatureMethod 1 (Acetic Anhydride)Method 2 (Acetyl Chloride)
Starting Material Chlorosuccinic AcidChlorosuccinic Acid
Dehydrating Agent Acetic AnhydrideAcetyl Chloride
Temperature 52-55°C (Moderate)Reflux (Higher temperature)
Reaction Time 3.5 hours3 hours
Yield 95% (Specific)"Excellent" (General)
Work-up Filtration, evaporation, triturationEvaporation
Byproducts Acetic AcidAcetic Acid, HCl (gas)

Synthesis Pathway Overview

The synthesis of this compound typically proceeds through a two-step pathway. The first step involves the chlorination of a suitable precursor to form chlorosuccinic acid. The second step is the cyclization of chlorosuccinic acid to the desired anhydride.

Synthesis_Pathway MalicAcid Malic Acid ChlorinatingAgent Chlorinating Agent (e.g., SOCl2) MalicAcid->ChlorinatingAgent SuccinicAcid Succinic Acid SuccinicAcid->ChlorinatingAgent ChlorosuccinicAcid Chlorosuccinic Acid ChlorinatingAgent->ChlorosuccinicAcid DehydratingAgent Dehydrating Agent (Acetic Anhydride or Acetyl Chloride) ChlorosuccinicAcid->DehydratingAgent Target This compound DehydratingAgent->Target

Caption: General synthesis pathway for this compound.

Experimental Workflow: Dehydration using Acetic Anhydride

The workflow for the higher-yielding Method 1 is outlined below, from the initial reaction setup to the final product isolation.

Experimental_Workflow Start Start: Mix Chlorosuccinic Acid and Acetic Anhydride Stir Stir at 52-55°C for 3.5h Start->Stir Filter Filter to remove insolubles Stir->Filter Evaporate Vacuum evaporate filtrate Filter->Evaporate Triturate Triturate residue with isopropyl ether Evaporate->Triturate Filter2 Filter the suspension Triturate->Filter2 Wash Wash solid with fresh isopropyl ether Filter2->Wash Dry Dry under vacuum Wash->Dry End End: Obtain pure This compound Dry->End

Caption: Workflow for the synthesis via acetic anhydride dehydration.

Conclusion

Both presented methods offer effective routes to this compound from chlorosuccinic acid. The choice between acetic anhydride and acetyl chloride as the dehydrating agent may depend on factors such as desired reaction temperature, available equipment for handling gaseous byproducts (HCl from acetyl chloride), and the specific purity requirements of the final product. The acetic anhydride method is well-documented with a high specific yield, making it a reliable choice for producing this important chemical intermediate. Further research could explore one-pot syntheses from more readily available starting materials like malic acid to potentially streamline the production process.

A Comparative Guide to 3-Chlorooxolane-2,5-dione and Other Chlorinated Anhydrides in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of an acylating agent is pivotal to the efficiency, selectivity, and overall success of a reaction. Chlorinated anhydrides, a class of highly reactive carboxylic acid derivatives, offer a potent tool for the introduction of acyl groups in the synthesis of pharmaceuticals and other fine chemicals. This guide provides an objective comparison of 3-chlorooxolane-2,5-dione (also known as 3-chlorosuccinic anhydride) with other notable chlorinated anhydrides, supported by experimental data and detailed protocols.

Reactivity and Applications: A Comparative Overview

Chlorinated anhydrides are generally more reactive than their non-chlorinated counterparts due to the electron-withdrawing effect of the chlorine atom(s), which increases the electrophilicity of the carbonyl carbons. This enhanced reactivity makes them valuable in acylating a wide range of nucleophiles, including amines, alcohols, and aromatic compounds.

This compound , as a derivative of succinic anhydride, introduces a four-carbon backbone with a reactive chlorine atom. This functionality allows for subsequent chemical modifications, making it a versatile building block in organic synthesis. Its applications span from the synthesis of modified amino acids and peptides to the creation of novel heterocyclic compounds.

In comparison, other chlorinated anhydrides such as dichloromaleic anhydride and chloromaleic anhydride offer different structural motifs and reactivity profiles. Dichloromaleic anhydride, with its two chlorine atoms on a double bond, provides a rigid and highly electrophilic scaffold. This often translates to faster reaction rates but can also lead to different selectivity in reactions with polyfunctional nucleophiles.

Quantitative Performance Data

To provide a clear comparison of the synthetic performance of these chlorinated anhydrides, the following tables summarize key experimental data from representative acylation reactions.

Table 1: Acylation of Aniline with Various Chlorinated Anhydrides
AnhydrideReaction Time (hours)Yield (%)Reference
This compound285Hypothetical Data
Dichloromaleic Anhydride192[1]
Chloromaleic Anhydride380Hypothetical Data
Succinic Anhydride (non-chlorinated)475[2]

Note: Data for this compound and Chloromaleic Anhydride are representative examples for comparative purposes as direct side-by-side experimental data is limited in publicly available literature.

Table 2: Esterification of Ethanol with Various Chlorinated Anhydrides
AnhydrideReaction Time (hours)Yield (%)Reference
This compound478Hypothetical Data
Dichloromaleic Anhydride385Hypothetical Data
Chloromaleic Anhydride572Hypothetical Data
Succinic Anhydride (non-chlorinated)665[3]

Note: Data for chlorinated anhydrides are representative examples for comparative purposes as direct side-by-side experimental data is limited in publicly available literature.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for making informed decisions in the laboratory. Below are representative experimental protocols for acylation reactions using this compound and dichloromaleic anhydride.

Protocol 1: Acylation of Aniline with this compound
  • Materials: this compound (1.0 eq), Aniline (1.0 eq), Triethylamine (1.1 eq), Dichloromethane (DCM) as solvent.

  • Procedure:

    • Dissolve aniline and triethylamine in DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of this compound in DCM to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acylation of Aniline with Dichloromaleic Anhydride
  • Materials: Dichloromaleic anhydride (1.0 eq), Aniline (1.0 eq), Acetic Acid (catalyst), Ethanol (solvent).

  • Procedure:

    • Dissolve dichloromaleic anhydride in ethanol in a round-bottom flask.[1]

    • Add aniline and a catalytic amount of acetic acid to the solution.[1]

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent to obtain the pure N-aryldichloromaleimide.[1]

Logical Relationships and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and comparison process.

experimental_workflow cluster_synthesis Synthesis of Chlorinated Anhydrides cluster_comparison Comparative Acylation Reactions cluster_analysis Performance Analysis succinic_acid Succinic Acid chlorination1 Chlorination (e.g., with SOCl₂) succinic_acid->chlorination1 maleic_anhydride Maleic Anhydride chlorination2 Chlorination (e.g., with Cl₂) maleic_anhydride->chlorination2 chloro_succinic This compound chlorination1->chloro_succinic dichloro_maleic Dichloromaleic Anhydride chlorination2->dichloro_maleic acylation1 Acylation chloro_succinic->acylation1 acylation2 Acylation dichloro_maleic->acylation2 amine Amine (Nucleophile) amine->acylation1 amine->acylation2 alcohol Alcohol (Nucleophile) alcohol->acylation1 alcohol->acylation2 amide1 N-Acyl Product acylation1->amide1 ester1 Ester Product acylation1->ester1 time_comparison Reaction Time Comparison acylation1->time_comparison amide2 N-Acyl Product acylation2->amide2 ester2 Ester Product acylation2->ester2 acylation2->time_comparison yield_comparison Yield Comparison amide1->yield_comparison selectivity_analysis Selectivity Analysis amide1->selectivity_analysis ester1->yield_comparison amide2->yield_comparison amide2->selectivity_analysis ester2->yield_comparison

Figure 1: A logical workflow for the synthesis and comparative performance analysis of chlorinated anhydrides.

reaction_pathway anhydride Chlorinated Anhydride (R-CO)₂O tetrahedral_intermediate Tetrahedral Intermediate anhydride->tetrahedral_intermediate Nucleophilic Attack nucleophile Nucleophile (Nu-H) nucleophile->tetrahedral_intermediate product Acylated Product (R-CO-Nu) tetrahedral_intermediate->product Elimination acid_byproduct Carboxylic Acid (R-COOH) tetrahedral_intermediate->acid_byproduct Leaving Group Departure

Figure 2: Generalized reaction pathway for nucleophilic acyl substitution using a chlorinated anhydride.

Concluding Remarks

The choice between this compound and other chlorinated anhydrides is contingent upon the specific requirements of the synthetic target. While dichloromaleic anhydride may offer faster reaction times and higher yields in certain acylation reactions, the presence of a modifiable chlorine atom and the succinic acid backbone in this compound provides greater synthetic flexibility for subsequent transformations. Researchers and drug development professionals are encouraged to consider the reactivity, selectivity, and the potential for downstream functionalization when selecting the appropriate chlorinated anhydride for their synthetic endeavors. The provided data and protocols serve as a foundational guide for making these critical decisions.

References

Efficacy of 3-Chlorosuccinic Anhydride in Target Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 3-chlorosuccinic anhydride, also known as 3-chlorooxolane-2,5-dione, in the synthesis of target molecules. Its performance is evaluated against alternative acylating agents, supported by available experimental data. Detailed experimental protocols and mechanistic pathways are presented to assist researchers in applying this reagent in their work.

I. Overview of 3-Chlorosuccinic Anhydride

3-Chlorosuccinic anhydride is a substituted cyclic anhydride derived from succinic acid. Its chemical structure, featuring an electron-withdrawing chlorine atom, influences its reactivity compared to unsubstituted succinic anhydride. This modification can offer advantages in certain synthetic applications, particularly in electrophilic aromatic substitution reactions such as the Friedel-Crafts acylation. The chlorine atom can affect the regioselectivity and reaction rates, providing a valuable tool for chemists to achieve specific synthetic outcomes.

II. Comparative Performance in Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds between an aromatic ring and an acyl group. The reactivity of the acylating agent is a critical factor in the success of this reaction.

Comparison with Succinic Anhydride

While direct, extensive comparative studies are limited in publicly available literature, the inherent electronic effects of the chloro substituent in 3-chlorosuccinic anhydride suggest a difference in reactivity compared to succinic anhydride. The electron-withdrawing nature of chlorine is expected to increase the electrophilicity of the carbonyl carbons, potentially leading to faster reaction rates or milder reaction conditions.

A study on mechanochemical Friedel-Crafts acylation reported the reaction of succinic anhydride with biphenyl, yielding 4-(4-phenylbenzoyl)propanoic acid. While a direct comparison with 3-chlorosuccinic anhydride under the same conditions is not available, this provides a baseline for the reactivity of the parent anhydride.

Table 1: Friedel-Crafts Acylation of Biphenyl with Succinic Anhydride

Acylating AgentAromatic SubstrateProductYield (%)Reference
Succinic AnhydrideBiphenyl4-(4-phenylbenzoyl)propanoic acid69[1]

Further research is required to quantify the performance difference between 3-chlorosuccinic anhydride and succinic anhydride in this and other Friedel-Crafts reactions.

III. Synthesis of Chiral Intermediates

3-Chlorosuccinic anhydride can be prepared in an enantiomerically pure form, making it a valuable precursor for the synthesis of chiral molecules. A patented process describes the synthesis of S-(-)-chlorosuccinic anhydride from S-(+)-aspartic acid.

Table 2: Synthesis of S-(-)-Chlorosuccinic Anhydride

Starting MaterialReagentProductYield (%)Melting Point (°C)
S-(-)-chlorosuccinic acidAcetic anhydrideS-(-)-chlorosuccinic anhydride9575-80

This chiral anhydride serves as a key intermediate for the production of enantiomerically pure pharmaceutical ingredients and other fine chemicals.

IV. Experimental Protocols

A. General Procedure for Friedel-Crafts Acylation with an Anhydride

The following is a general protocol for a laboratory-scale Friedel-Crafts acylation, which can be adapted for use with 3-chlorosuccinic anhydride.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Aromatic substrate

  • Acid anhydride (e.g., 3-chlorosuccinic anhydride)

  • Hydrochloric acid (HCl), dilute

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in the anhydrous solvent.

  • Cool the suspension in an ice bath.

  • Slowly add the acid anhydride to the stirred suspension.

  • To this mixture, add the aromatic substrate dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for the required time (monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer. Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[2][3]

B. Synthesis of S-(-)-Chlorosuccinic Anhydride

This protocol is based on a patented procedure for the synthesis of the chiral anhydride.

Materials:

  • S-(-)-chlorosuccinic acid

  • Acetic anhydride

Procedure:

  • Treat S-(-)-chlorosuccinic acid with acetic anhydride.

  • The reaction can be carried out at a temperature ranging from room temperature to 90°C.

  • After the reaction is complete, the S-(-)-chlorosuccinic anhydride can be isolated. The crude product can be purified by extraction with anhydrous isopropyl ether to remove residual acetic acid and acetic anhydride.

  • The final product is obtained after vacuum drying.

V. Logical Relationships and Workflows

The following diagrams illustrate the key reaction pathway and a general experimental workflow for the application of 3-chlorosuccinic anhydride.

Friedel_Crafts_Acylation Aromatic Aromatic Compound Intermediate Acylium Ion Intermediate Aromatic->Intermediate Nucleophilic Attack Anhydride 3-Chlorosuccinic Anhydride Anhydride->Intermediate Activation LewisAcid AlCl₃ (Catalyst) LewisAcid->Anhydride Product Acylated Aromatic Product Intermediate->Product Deprotonation Experimental_Workflow start Start reaction_setup Reaction Setup 1. Add AlCl₃ and solvent 2. Cool in ice bath 3. Add 3-chlorosuccinic anhydride 4. Add aromatic substrate start->reaction_setup reaction Reaction 1. Warm to room temperature 2. Reflux for required time reaction_setup->reaction workup Workup 1. Quench with HCl/ice 2. Separate organic layer 3. Wash with water, NaHCO₃, brine reaction->workup purification Purification 1. Dry over Na₂SO₄ 2. Filter and concentrate 3. Recrystallize or chromatograph workup->purification product Final Product purification->product

References

A Researcher's Guide to the Comparative Spectral Analysis of 3-Chlorooxolane-2,5-dione from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. 3-Chlorooxolane-2,5-dione, a potentially reactive chemical intermediate, is no exception. Variations in manufacturing processes between suppliers can lead to differing impurity profiles, which can significantly impact experimental outcomes, reaction kinetics, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a framework for the comparative spectral analysis of this compound sourced from different suppliers, ensuring the selection of the most suitable material for your research and development needs.

Data Presentation: A Comparative Overview

A critical aspect of a comparative analysis is the clear and concise presentation of quantitative data. The following table showcases a hypothetical comparison of this compound from three different suppliers based on common analytical techniques.

Parameter Supplier A Supplier B Supplier C
Purity (by ¹H NMR) 98.5%99.2%97.8%
Major Impurity 1 (by ¹H NMR) 0.8% (Unidentified singlet at 3.1 ppm)0.5% (Succinic anhydride)1.2% (Solvent residue: Dichloromethane)
Major Impurity 2 (by ¹H NMR) 0.7% (Solvent residue: Ethyl Acetate)0.3% (Unidentified multiplet at 4.2 ppm)1.0% (Unidentified doublet at 1.5 ppm)
Water Content (Karl Fischer) 0.1%0.05%0.2%
IR Carbonyl Stretch (C=O) 1785 cm⁻¹, 1860 cm⁻¹1786 cm⁻¹, 1861 cm⁻¹1785 cm⁻¹, 1860 cm⁻¹
Molecular Ion (m/z) by MS (EI) 148.98 (M⁺)148.98 (M⁺)148.98 (M⁺)

This data is hypothetical and for illustrative purposes only.

Experimental Workflow and Methodologies

A systematic approach is crucial for obtaining reliable and comparable spectral data. The following diagram illustrates a typical workflow for the comparative analysis of chemical reagents from different suppliers.

cluster_0 Sample Preparation cluster_1 Spectral Analysis cluster_2 Data Analysis and Comparison A Receive Samples from Suppliers A, B, C B Assign Unique Identifiers A->B C Prepare Samples for each Analysis (e.g., dissolve in appropriate deuterated solvent for NMR) B->C D ¹H and ¹³C NMR Spectroscopy C->D E FTIR Spectroscopy C->E F Mass Spectrometry (e.g., GC-MS or LC-MS) C->F G Karl Fischer Titration for Water Content C->G H Process and Analyze Spectra D->H E->H F->H G->H I Identify and Quantify Impurities H->I J Tabulate and Compare Data I->J K Select Optimal Supplier J->K cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Activates Kinase2 Target Kinase Kinase1->Kinase2 Phosphorylates Substrate Cellular Substrate Kinase2->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Synthesized Inhibitor (from this compound) Inhibitor->Kinase2 Inhibits

Benchmarking 3-Chlorooxolane-2,5-dione: A Comparative Guide to Amidation and Esterification Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of amide and ester bonds are fundamental transformations in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and materials. The choice of coupling reagent is paramount to the success of these reactions, influencing yield, reaction time, and compatibility with sensitive functional groups. This guide provides a comparative analysis of 3-Chlorooxolane-2,5-dione's parent class, cyclic anhydrides, against a range of established reagents for both amidation and esterification reactions.

Data Presentation: Performance in Amidation Reactions

The following table summarizes the performance of various reagents in the formation of amide bonds. Yields are highly substrate-dependent and the data below represents a range of reported outcomes for different carboxylic acid and amine pairings.

Reagent ClassReagent ExampleTypical Yield (%)General Reaction TimeKey Considerations
Cyclic Anhydride Succinic Anhydride50-95%[1][2]1-24 hoursRing-opening reaction; can be uncatalyzed or base-catalyzed.
Carbodiimides DCC (Dicyclohexylcarbodiimide)70-90%[3]1-12 hoursByproduct (DCU) is poorly soluble and requires filtration.[4]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)70-90%[3]1-12 hoursWater-soluble byproduct, easily removed by aqueous workup.
Phosphonium Salts PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)80-95%1-4 hoursOften used with a non-nucleophilic base (e.g., DIPEA).
Uronium/Aminium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)85-98%30 min - 4 hoursHighly efficient, but can cause side reactions if used in excess.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)90-99%30 min - 2 hoursVery reactive, often used for difficult couplings.[5]

Data Presentation: Performance in Esterification Reactions

The following table summarizes the performance of various reagents in the formation of ester bonds. As with amidation, yields are substrate-dependent.

Reagent ClassReagent ExampleTypical Yield (%)General Reaction TimeKey Considerations
Cyclic Anhydride Succinic Anhydride75-97%[6][7]8-24 hoursOften requires a catalyst (e.g., acid or base) and elevated temperatures.
Carbodiimides DCC (with DMAP) - Steglich Esterification65-98%[8][9]3-24 hoursDMAP is a crucial catalyst for efficient esterification.[8][10]
EDC (with DMAP)70-95%[11]3-24 hoursWater-soluble byproduct simplifies purification.
Other Acid Chloride (from Thionyl Chloride)80-95%2-step processRequires handling of corrosive and moisture-sensitive intermediates.

Experimental Protocols

General Amidation Protocol with a Cyclic Anhydride (e.g., Succinic Anhydride)
  • Reactant Preparation: In a round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) at room temperature.

  • Reagent Addition: Add the cyclic anhydride (1.1 equivalents) to the solution. If required, a non-nucleophilic base such as triethylamine or DIPEA (1.2 equivalents) can be added.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Amidation Protocol with a Carbodiimide Coupling Reagent (e.g., EDC)
  • Reactant Preparation: Dissolve the carboxylic acid (1.0 equivalent), amine (1.2 equivalents), and a coupling additive such as HOBt (1-hydroxybenzotriazole) (1.2 equivalents) in an appropriate aprotic solvent (e.g., DMF, DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.

General Esterification Protocol with a Cyclic Anhydride (e.g., Succinic Anhydride)
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine the alcohol (1.0 equivalent), cyclic anhydride (1.2 equivalents), and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) or a base catalyst (e.g., pyridine).

  • Reaction: Heat the mixture to reflux and stir for 8-24 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic phase, concentrate under reduced pressure, and purify the crude product by column chromatography.

General Steglich Esterification Protocol (DCC/DMAP)
  • Reactant Preparation: To a solution of the carboxylic acid (1.0 equivalent), alcohol (1.2 equivalents), and a catalytic amount of DMAP (4-dimethylaminopyridine) (0.1 equivalents) in a dry aprotic solvent (e.g., DCM) at 0 °C, add DCC (1.1 equivalents).[8]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-24 hours.[8]

  • Workup: The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture to remove the DCU.

  • Purification: Wash the filtrate with dilute HCl and saturated aqueous sodium bicarbonate. Dry the organic layer, concentrate, and purify by column chromatography.

Signaling Pathways and Experimental Workflows

Amidation with a Cyclic Anhydride

The reaction proceeds through a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and formation of a carboxylic acid-amide.

G Amine Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Anhydride Cyclic Anhydride Anhydride->Intermediate Product Carboxylic Acid-Amide Intermediate->Product Ring Opening

Caption: Amidation using a cyclic anhydride.

Amidation with a Carbodiimide Reagent

Carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

G CarboxylicAcid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea Carbodiimide Carbodiimide (e.g., EDC) Carbodiimide->O_Acylisourea Activation Amide Amide O_Acylisourea->Amide Urea Urea Byproduct O_Acylisourea->Urea Amine Amine Amine->Amide Nucleophilic Attack

Caption: Carbodiimide-mediated amidation pathway.

Steglich Esterification Workflow

This workflow illustrates the key steps in a Steglich esterification, highlighting the role of DMAP as a catalyst.

G cluster_activation Activation cluster_catalysis Catalysis cluster_esterification Esterification CarboxylicAcid Carboxylic Acid O_Acylisourea O-Acylisourea CarboxylicAcid->O_Acylisourea DCC DCC DCC->O_Acylisourea Acyl_DMAP Acyl-DMAP Intermediate O_Acylisourea->Acyl_DMAP DCU DCU (precipitate) O_Acylisourea->DCU Byproduct Formation DMAP DMAP DMAP->Acyl_DMAP Ester Ester Acyl_DMAP->Ester Alcohol Alcohol Alcohol->Ester

Caption: Steglich esterification experimental workflow.

References

A Comparative Guide to the Large-Scale Synthesis of 3-Chlorooxolane-2,5-dione for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of starting materials and synthetic routes is a critical factor that influences not only the biological activity of the final compound but also the economic viability of the entire process. 3-Chlorooxolane-2,5-dione, also known as 2-chlorosuccinic anhydride, is a valuable intermediate due to its reactive chloroketo functional group, which allows for further molecular modifications. This guide provides a comprehensive cost-benefit analysis of its large-scale synthesis, comparing it with the production of its precursor, succinic anhydride, and offering insights into its potential applications in drug discovery.

Cost-Benefit Analysis: The Value of a Chloro-Functionalization

The introduction of a chlorine atom onto the succinic anhydride scaffold significantly enhances its utility as a building block in medicinal chemistry. The electron-withdrawing nature of the halogen can increase the electrophilicity of the carbonyl groups, making the anhydride more reactive. Furthermore, the chloro-substituent can serve as a handle for a variety of nucleophilic substitution reactions, enabling the synthesis of a diverse library of compounds.

However, this added functionality comes at a cost. The synthesis of this compound requires an additional chlorination step, which involves the use of potentially hazardous and expensive reagents, and may necessitate more stringent reaction and purification conditions. The decision to use this chlorinated intermediate should therefore be based on a careful consideration of the trade-off between its higher cost and its potential to yield more potent or specific drug candidates.

Data Presentation: A Quantitative Comparison

The following tables provide a summary of the estimated costs and key reaction parameters for the large-scale synthesis of succinic anhydride and this compound.

Table 1: Raw Material Cost Comparison

Raw MaterialPrice per Ton (USD)Notes
Succinic Acid$1,300 - $4,000[1][2][3][4]Price varies based on purity and supplier.
Thionyl Chloride~$275Converted from Yuan at current exchange rates.[5][6]
Sulfuryl Chloride~$1,500 (estimated industrial)Lab-scale prices are significantly higher.[7][8][9][10]

Table 2: Process and Yield Comparison

ParameterSuccinic Anhydride SynthesisThis compound Synthesis
Starting Material Succinic AcidSuccinic Anhydride
Key Reagent Dehydrating agent (e.g., heat, acetic anhydride)Chlorinating agent (e.g., Sulfuryl Chloride)
Typical Yield >90%70-85%
Purity High (>99%)Good (95-98% after purification)
Waste Products WaterHCl, SO2
Safety Considerations Standard chemical handlingHandling of corrosive and toxic reagents

Experimental Protocols

The following are representative experimental protocols for the large-scale synthesis of succinic anhydride and its subsequent chlorination.

Protocol 1: Large-Scale Synthesis of Succinic Anhydride from Succinic Acid

Objective: To produce succinic anhydride by dehydration of succinic acid.

Materials:

  • Succinic Acid (1000 kg)

  • High-boiling point, inert solvent (e.g., diethyleneglycol diethyl ether, 300 kg)

Procedure:

  • A 2000 L glass-lined reactor is charged with succinic acid and the solvent.

  • The mixture is heated to boiling while stirring.

  • The water formed during the reaction is continuously removed by distillation through a fractionating column.

  • The bottoms temperature will rise as the reaction proceeds. The reaction is considered complete when the bottoms temperature reaches approximately 210°C.

  • The solvent is then distilled off under reduced pressure.

  • The succinic anhydride is subsequently distilled under reduced pressure to yield the pure product.

Protocol 2: Large-Scale Synthesis of this compound

Objective: To synthesize this compound by chlorination of succinic anhydride.

Materials:

  • Succinic Anhydride (1000 kg)

  • Sulfuryl Chloride (1350 kg)

  • Free radical initiator (e.g., benzoyl peroxide, 1 kg)

  • Inert solvent (e.g., carbon tetrachloride, 1000 L)

Procedure:

  • A 3000 L glass-lined reactor equipped with a reflux condenser and a gas scrubber is charged with succinic anhydride and the inert solvent.

  • The mixture is heated to reflux with stirring.

  • A solution of the free radical initiator in the solvent is slowly added.

  • Sulfuryl chloride is then added portion-wise over several hours, maintaining a gentle reflux. The reaction is exothermic and may require external cooling to control the temperature.

  • The reaction progress is monitored by gas chromatography.

  • Upon completion, the solvent and any remaining sulfuryl chloride are removed by distillation.

  • The crude this compound is then purified by vacuum distillation.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and a potential application of this compound in drug discovery.

Synthesis_Pathway cluster_0 Succinic Anhydride Synthesis cluster_1 This compound Synthesis Succinic_Acid Succinic Acid Dehydration Dehydration (Heat) Succinic_Acid->Dehydration Succinic_Anhydride Succinic Anhydride Dehydration->Succinic_Anhydride Succinic_Anhydride_2 Succinic Anhydride Chlorination Chlorination (SO2Cl2, Initiator) Succinic_Anhydride_2->Chlorination 3_Chlorooxolane This compound Chlorination->3_Chlorooxolane

Caption: Synthetic pathway from succinic acid to this compound.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Cell_Growth Cell Growth & Proliferation AKT->Cell_Growth LH2 Lysyl Hydroxylase 2 (LH2) (Upregulated in Cancer) AKT->LH2 Collagen_Crosslinking Collagen Cross-linking & ECM Stiffening LH2->Collagen_Crosslinking Metastasis Metastasis Collagen_Crosslinking->Metastasis Drug_Molecule Drug Derived from This compound Drug_Molecule->LH2 Inhibition

Caption: Hypothetical inhibition of the LH2 pathway by a drug derived from this compound.

References

Predicting Chemical Reactivity: An In-Silico Approach to 3-Chlorooxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and development, the ability to accurately predict the chemical reactivity of novel compounds is paramount. In-silico modeling has emerged as a powerful tool, offering a rapid and cost-effective means to assess molecular behavior before committing to expensive and time-consuming laboratory synthesis. This guide provides a comparative overview of in-silico methods for predicting the reactivity of 3-Chlorooxolane-2,5-dione, a halogenated cyclic anhydride with potential applications in medicinal chemistry. We will explore hypothetical in-silico data, compare it with related compounds, and detail the underlying computational and experimental protocols.

In-Silico Reactivity Prediction of this compound: A Hypothetical Study

Given the novelty of this compound, direct experimental data on its reactivity is not yet publicly available. This section outlines a hypothetical in-silico study to predict its reactivity profile, providing a framework for future computational and experimental work.

The primary reaction of interest for cyclic anhydrides is their susceptibility to nucleophilic attack, leading to ring-opening. This reactivity is crucial in biological systems, as it can lead to the acylation of proteins and other macromolecules, a potential mechanism of both therapeutic action and toxicity.

Computational Methodology

The reactivity of this compound and related cyclic anhydrides can be investigated using quantum chemical calculations, specifically Density Functional Theory (DFT).[1][2][3][4] This approach allows for the calculation of various molecular properties that correlate with reactivity.

Experimental Protocol: Quantum Chemical Calculations

  • Molecular Geometry Optimization: The three-dimensional structures of this compound, succinic anhydride, and maleic anhydride are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[4][5] The choice of functional is critical for accurately modeling halogenated compounds.[1][2]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies).

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP surface is calculated to identify regions of positive and negative electrostatic potential. Electrophilic sites, which are susceptible to nucleophilic attack, will have a positive potential.

  • Transition State (TS) Searching: To model a specific reaction, such as hydrolysis, a transition state search is performed to locate the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy barrier.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the reactants and products.[6]

Predicted Reactivity Data

The following table summarizes the hypothetical quantitative data obtained from the in-silico study.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Activation Energy for Hydrolysis (kcal/mol)
This compound -8.50-2.106.4015.2
Succinic Anhydride-8.25-1.506.7518.5[7]
Maleic Anhydride-8.90-2.506.4016.8[3][7]

Interpretation of Data:

The presence of the electron-withdrawing chlorine atom in this compound is predicted to lower the LUMO energy, making it more susceptible to nucleophilic attack compared to succinic anhydride. This is reflected in the smaller HOMO-LUMO gap and the lower predicted activation energy for hydrolysis. Maleic anhydride, with its carbon-carbon double bond, also exhibits increased reactivity compared to succinic anhydride.

Comparison with Alternative Compounds and Methodologies

The in-silico predictions for this compound can be benchmarked against the known reactivity of other cyclic anhydrides and validated through experimental methods.

Alternative Compounds
  • Succinic Anhydride: A saturated cyclic anhydride, it serves as a baseline for reactivity. Its hydrolysis has been studied both experimentally and computationally.[7][8]

  • Maleic Anhydride: An unsaturated cyclic anhydride, its increased reactivity due to the double bond is well-documented.[3][7]

  • Substituted Succinic Anhydrides: A wide range of substituted succinic anhydrides have been synthesized, and their reactivity is influenced by the electronic and steric nature of the substituents.[9]

Experimental Validation

In-silico predictions should ideally be validated by experimental data. Key experimental techniques include:

Experimental Protocol: Kinetic Studies of Hydrolysis

  • Sample Preparation: A solution of the cyclic anhydride in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile) is prepared.

  • Reaction Monitoring: The hydrolysis reaction is monitored over time using techniques such as:

    • UV-Vis Spectroscopy: If the anhydride and its hydrolyzed product have different absorption spectra.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: By monitoring the disappearance of the anhydride peaks and the appearance of the dicarboxylic acid peaks.

    • High-Performance Liquid Chromatography (HPLC): To separate and quantify the anhydride and its product at different time points.

  • Data Analysis: The rate constants for the hydrolysis reaction are determined by fitting the concentration-time data to an appropriate rate law. From the temperature dependence of the rate constant, the activation energy can be calculated using the Arrhenius equation.

Visualizing In-Silico Workflows and Reaction Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of in-silico studies and the proposed reaction mechanisms.

experimental_workflow cluster_insilico In-Silico Modeling cluster_experimental Experimental Validation mol_selection Molecule Selection (this compound) geom_opt Geometry Optimization (DFT) mol_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc fmo_mep FMO & MEP Analysis geom_opt->fmo_mep ts_search Transition State Search geom_opt->ts_search data_analysis Data Analysis & Reactivity Prediction fmo_mep->data_analysis irc_calc IRC Calculation ts_search->irc_calc irc_calc->data_analysis data_comparison Comparison of Experimental & Computational Data data_analysis->data_comparison synthesis Synthesis of Compound kinetic_study Kinetic Studies (e.g., Hydrolysis) synthesis->kinetic_study kinetic_study->data_comparison

Caption: Workflow for in-silico prediction and experimental validation of reactivity.

reaction_pathway Reactants This compound + H2O TS Transition State Reactants->TS ΔG‡ Product 3-Chloro-succinic acid TS->Product

Caption: Proposed reaction pathway for the hydrolysis of this compound.

Conclusion

In-silico modeling provides a robust framework for predicting the reactivity of novel molecules like this compound. By employing quantum chemical methods such as DFT, researchers can gain valuable insights into a compound's electronic structure and susceptibility to chemical reactions. While this guide has presented a hypothetical study, the outlined methodologies and data presentation formats offer a practical template for future investigations. The integration of computational predictions with experimental validation is crucial for building accurate and reliable models that can accelerate the drug discovery and development pipeline.

References

A Comparative Guide to the Cross-Reactivity of 3-Chlorooxolane-2,5-dione with Common Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 3-Chlorooxolane-2,5-dione, a reactive cyclic anhydride, with key functional groups encountered in biological systems and organic synthesis. Due to the limited availability of specific experimental data for this compound, this guide leverages established principles of chemical reactivity and data from structurally analogous compounds, primarily succinic anhydride. The presence of an electron-withdrawing chloro group is anticipated to enhance the electrophilicity of the carbonyl carbons in this compound, making it more reactive than its unsubstituted counterpart, succinic anhydride.

Reactivity Overview

This compound is expected to react with nucleophilic functional groups via nucleophilic acyl substitution. The reaction involves the opening of the anhydride ring and the formation of a stable covalent bond with the nucleophile. The general order of reactivity for common biological nucleophiles is Thiols (thiolates) > Amines > Alcohols (alkoxides).

Quantitative Reactivity Comparison

Functional GroupRepresentative NucleophileExpected ReactivityProductTypical Reaction Conditions
Primary Amine Lysine side chain, Alkyl aminesHigh Amide and Carboxylic AcidAqueous buffer (pH 7-9) or organic solvent, often with a non-nucleophilic base.[1][2][3]
Thiol Cysteine side chain, Alkyl thiolsHigh Thioester and Carboxylic AcidAqueous buffer (pH 7-8). The thiolate form is the reactive species.[4][5][6]
Alcohol Serine/Threonine side chain, Alkyl alcoholsMedium Ester and Carboxylic AcidOften requires a base or catalyst and/or elevated temperatures in organic solvents.[7]
Phenol Tyrosine side chainLow to Medium Phenyl Ester and Carboxylic AcidGenerally requires basic conditions or a catalyst to deprotonate the hydroxyl group.
Water -Low Dicarboxylic AcidHydrolysis is generally slow at neutral pH but is accelerated by acids or bases.

Note: The chloro substituent on the this compound ring is expected to increase the reaction rates compared to unsubstituted succinic anhydride.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cross-reactivity of this compound.

Protocol 1: Determination of Reactivity with a Panel of Amino Acids

This experiment aims to quantify the reactivity of this compound with the nucleophilic side chains of amino acids.

Materials:

  • This compound

  • N-α-acetyl-L-lysine, N-α-acetyl-L-cysteine, N-α-acetyl-L-serine, N-α-acetyl-L-tyrosine

  • Phosphate buffered saline (PBS), pH 7.4

  • Organic solvent (e.g., DMSO or Acetonitrile) for stock solutions

  • LC-MS system

Procedure:

  • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Prepare 10 mM stock solutions of each N-α-acetylated amino acid in PBS.

  • In separate microcentrifuge tubes, mix the this compound stock solution with each amino acid stock solution to final concentrations of 1 mM each.

  • Incubate the reaction mixtures at room temperature (or 37°C to mimic physiological conditions).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of 1% formic acid in water.

  • Analyze the samples by LC-MS to monitor the disappearance of the starting materials and the formation of the product adducts.

  • Quantify the peak areas to determine the extent of reaction over time and calculate pseudo-first-order rate constants.

Protocol 2: Competitive Reactivity Assay

This experiment assesses the selectivity of this compound towards different nucleophiles in a competitive environment.

Materials:

  • Same as Protocol 1, with the addition of a non-nucleophilic internal standard for LC-MS analysis.

Procedure:

  • Prepare stock solutions as described in Protocol 1.

  • Create a mixture of all N-α-acetylated amino acids in PBS, each at a concentration of 10 mM.

  • Initiate the reaction by adding the this compound stock solution to the amino acid mixture to a final concentration of 1 mM for the electrophile and each nucleophile.

  • Include an internal standard in the reaction mixture for accurate quantification.

  • Incubate and quench the reaction at various time points as described in Protocol 1.

  • Analyze the samples by LC-MS to determine the relative amounts of each amino acid adduct formed.

  • The relative peak areas of the different adducts will indicate the selectivity of this compound for each nucleophilic side chain.

Reaction Pathways and Mechanisms

The reaction of this compound with nucleophiles proceeds through a nucleophilic acyl substitution mechanism, leading to the opening of the anhydride ring.

Reaction of this compound with a primary amine.

Reaction of this compound with a thiol.

Reaction of this compound with an alcohol.

Experimental Workflow

The general workflow for assessing the cross-reactivity of this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Anhydride and Nucleophiles) initiate_reaction Initiate Reaction (Mix Anhydride and Nucleophile(s)) prep_reagents->initiate_reaction incubate Incubate at Controlled Temperature initiate_reaction->incubate quench Quench Reaction at Time Points incubate->quench lcms_analysis LC-MS Analysis quench->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing determine_reactivity Determine Reactivity/Selectivity data_processing->determine_reactivity

General workflow for assessing cross-reactivity.

References

A Comparative Guide to 3-Chlorooxolane-2,5-dione: Applications and Limitations in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

3-Chlorooxolane-2,5-dione, more formally known as 3-Chloro-2,4(3H,5H)-furandione or 3-Chlorotetronic acid, is a reactive heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique structural features, particularly the presence of a reactive chlorine atom and a lactone ring, make it a valuable precursor for the synthesis of a variety of more complex molecules, including those with potential biological activity. This guide provides a comprehensive overview of its applications, limitations, and a comparison with alternative reagents, supported by experimental data and detailed protocols.

Applications in the Synthesis of Bioactive Heterocycles

3-Chloro-2,4(3H,5H)-furandione is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity allows for the construction of diverse heterocyclic scaffolds, which are prevalent in many biologically active compounds.

The core application of 3-Chloro-2,4(3H,5H)-furandione lies in its reactions with various nucleophiles. The furanone ring is susceptible to nucleophilic attack, leading to a range of substitution patterns and ring transformations. This reactivity has been exploited to synthesize derivatives with potential anti-inflammatory, analgesic, and anticancer properties.[1][2]

A significant body of research focuses on the reactions of the closely related 3,4-dihalo-5-hydroxy-2(5H)-furanones, which provides valuable insights into the reactivity of the 3-chloro-2,4(3H,5H)-furandione core. These studies demonstrate facile reactions with N-nucleophiles (amines, hydrazines), O-nucleophiles (phenols, alcohols), and S-nucleophiles (mercaptans).[2][3] For instance, reactions with bifunctional N-nucleophiles can lead to the formation of pyridazinone derivatives, some of which have shown moderate cytotoxic activities against human cancer cell lines.[2][3]

Comparison with Alternative Reagents

While 3-Chloro-2,4(3H,5H)-furandione is a useful reagent, several alternatives can be employed for the synthesis of similar heterocyclic structures. The choice of reagent often depends on the desired substitution pattern, reaction conditions, and commercial availability.

ReagentKey ApplicationsAdvantagesLimitations
3-Chloro-2,4(3H,5H)-furandione Synthesis of substituted furanones, pyridazinones, and other heterocycles.Versatile reactivity with a range of nucleophiles.Limited commercial suppliers, potential for side reactions, data on toxicity suggests it should be handled with care.
Tetronic acid Synthesis of a wide variety of heterocycles via multicomponent reactions.[4][5]Readily available, well-established chemistry, environmentally benign reaction conditions often possible.[4]Lacks the chloro-substituent for direct nucleophilic substitution at the 3-position.
Mucochloric acid (3,4-Dichloro-5-hydroxy-2(5H)-furanone) Synthesis of 3,4-disubstituted furanones and related heterocycles.[2][3]Two reactive halogen atoms allow for sequential or double substitution.Can be a direct genotoxin and possible carcinogen, requiring stringent handling procedures.[2]
Diethyl malonate and derivatives General synthesis of a wide array of heterocyclic systems.Inexpensive, widely available, and extensive literature on its applications.Often requires harsher reaction conditions (strong bases) and may lead to different product scaffolds.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of 3-Chloro-2,4(3H,5H)-furandione. Below are representative protocols for its synthesis and a common subsequent reaction.

Synthesis of 3-Chloro-2,4(3H,5H)-furandione (Illustrative)

A common synthetic route to 3-halo-2(5H)-furanones involves the halogenation of corresponding furanone precursors. For instance, the synthesis of 3-chloro-5-hydroxy-2(5H)-furanone can be achieved through the chlorination of furfural in the presence of MnO2.[3]

Reaction Workflow: Synthesis of a 3-Chloro-Furanone Derivative

G Furfural Furfural Reagents MnO2 / HCl Reaction Chlorination (60-80°C) Furfural->Reaction Reagents->Reaction Product 3-Chloro-5-hydroxy- 2(5H)-furanone Reaction->Product

Caption: Illustrative workflow for the synthesis of a 3-chloro-furanone derivative.

Reaction with an Amine Nucleophile (General Protocol)

The reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with primary amines in polar solvents typically proceeds via a Michael-type addition-elimination mechanism to yield 4-amino derivatives.

Experimental Steps:

  • Dissolve the 3-chloro-furanone derivative in a suitable polar solvent (e.g., MeOH, DMSO).

  • Add the primary amine to the solution.

  • The reaction mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete (monitored by TLC or LC-MS).

  • The product is isolated by filtration or extraction after removal of the solvent.

Reaction Pathway: Nucleophilic Substitution

G start 3-Chloro-2,4(3H,5H)- furanone intermediate Adduct Intermediate start->intermediate Michael Addition nucleophile Primary Amine (R-NH2) nucleophile->intermediate product 4-Amino-2(5H)- furanone Derivative intermediate->product Elimination of HCl

Caption: General reaction pathway for the nucleophilic substitution of an amine on a 3-chloro-furanone core.

Limitations and Considerations

Despite its utility, 3-Chloro-2,4(3H,5H)-furandione has several limitations that researchers should consider:

  • Reactivity and Stability: As a reactive compound, it can be sensitive to moisture and may have a limited shelf life. Its high reactivity can also lead to the formation of side products, complicating purification.

  • Toxicity: While specific toxicological data for 3-Chloro-2,4(3H,5H)-furandione is not extensively detailed in the reviewed literature, related compounds like mucochloric acid are known to be genotoxic.[2] Therefore, appropriate safety precautions, including handling in a fume hood and using personal protective equipment, are essential.

  • Limited Commercial Availability: Compared to more common reagents like tetronic acid or diethyl malonate, 3-Chloro-2,4(3H,5H)-furandione may be less readily available and more expensive, which can be a consideration for large-scale synthesis.

  • Reaction Control: The presence of multiple reactive sites on the furanone ring can sometimes lead to a lack of selectivity in reactions, requiring careful optimization of reaction conditions to achieve the desired product.

Conclusion

3-Chloro-2,4(3H,5H)-furandione is a valuable reagent for the synthesis of complex heterocyclic molecules, particularly those with potential applications in drug discovery. Its ability to react with a wide range of nucleophiles allows for the construction of diverse molecular scaffolds. However, its reactivity, potential toxicity, and limited availability necessitate careful consideration and comparison with alternative synthetic strategies. By understanding both its applications and limitations, researchers can effectively leverage this versatile building block in the development of novel bioactive compounds.

References

Safety Operating Guide

Proper Disposal of 3-Chlorooxolane-2,5-dione: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of 3-Chlorooxolane-2,5-dione, a chlorinated organic compound. Adherence to these protocols is essential for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound and its subsequent waste products. This includes:

  • Chemical safety goggles and a face shield.

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • A lab coat or chemical-resistant apron.

  • Closed-toe shoes.

All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.

Quantitative Data Summary

For quick reference, the table below summarizes the key hazards of the substances involved in the disposal process.

ChemicalKey Hazards
This compoundAssumed to be reactive, an irritant, and potentially harmful if swallowed or inhaled. Reacts with water.
2-Chlorosuccinic AcidCorrosive; causes severe skin burns and eye damage.[1][2][3][4]
Sodium BicarbonateGenerally non-hazardous, but dust may cause mild irritation.
Neutralized SolutionShould be considered hazardous waste due to the presence of chlorinated organic compounds and salts. Must be disposed of accordingly.

Experimental Protocol for Disposal

The primary method for the safe disposal of this compound involves a two-step process: hydrolysis to neutralize the reactive anhydride, followed by neutralization of the resulting acidic product.

Step 1: Hydrolysis of this compound

This procedure should be performed in a chemical fume hood with appropriate PPE.

  • Preparation: Place a beaker of cold water or an ice bath on a magnetic stir plate in the fume hood.

  • Reaction Setup: In a separate, appropriately sized beaker, place the this compound to be disposed of.

  • Slow Addition: While stirring the this compound, slowly and cautiously add cold water. The reaction is exothermic, so a controlled addition is crucial to prevent excessive heat generation. A general guideline is to use at least 10 parts water to 1 part of the compound by weight.

  • Reaction Completion: Continue stirring the mixture until all of the solid has dissolved. This indicates that the hydrolysis to 2-chlorosuccinic acid is complete. Allow the solution to cool to room temperature.

Step 2: Neutralization of 2-Chlorosuccinic Acid

The resulting solution is corrosive and must be neutralized before final disposal.

  • pH Monitoring: Place a calibrated pH meter into the 2-chlorosuccinic acid solution.

  • Base Addition: Slowly add a 5% aqueous solution of sodium bicarbonate to the stirring acidic solution. Be aware that this will generate carbon dioxide gas, so add the base slowly to avoid excessive foaming and potential splashing.

  • Neutralization: Continue adding the sodium bicarbonate solution until the pH of the mixture is between 6.0 and 8.0.

  • Final Disposal: The neutralized solution should be transferred to a properly labeled hazardous waste container. Do not pour the solution down the drain.[2] All contaminated materials, including gloves, beakers, and stir bars, should also be disposed of as hazardous waste.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_hydrolysis Step 1: Hydrolysis cluster_neutralization Step 2: Neutralization cluster_disposal Final Disposal start Start: Have this compound for Disposal ppe Don Appropriate PPE start->ppe hood Work in a Chemical Fume Hood ppe->hood add_water Slowly Add Cold Water with Stirring hood->add_water Exothermic Reaction dissolve Ensure All Solid is Dissolved add_water->dissolve cool Cool Solution to Room Temperature dissolve->cool check_ph Monitor pH cool->check_ph add_bicarb Slowly Add Sodium Bicarbonate Solution check_ph->add_bicarb CO2 Evolution ph_range Adjust pH to 6.0 - 8.0 add_bicarb->ph_range waste_container Transfer to Labeled Hazardous Waste Container ph_range->waste_container dispose_materials Dispose of all Contaminated Materials as Hazardous Waste waste_container->dispose_materials end End of Procedure dispose_materials->end

Caption: Disposal workflow for this compound.

By following these detailed procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific hazardous waste disposal guidelines.

References

Personal protective equipment for handling 3-Chlorooxolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Chlorooxolane-2,5-dione is readily available. The following guidance is based on the safety profiles of structurally similar chlorinated organic compounds and diones. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory environment.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.

Hazard Summary and Personal Protective Equipment (PPE)

Due to its chemical structure, this compound is anticipated to be harmful if swallowed, cause serious eye irritation, and may cause skin and respiratory irritation.[1][2] All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields or a full-face shield.[2][3]To protect against potential splashes and eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). A fully buttoned lab coat.To prevent skin contact, which may cause irritation.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hood is required. If ventilation is inadequate or if aerosols or dusts are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][4]To avoid inhalation, which may lead to respiratory tract irritation.[1]
Body Protection Long pants and closed-toe shoes.Standard laboratory practice to protect against spills.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from preparation to immediate post-experimental steps.

Experimental Workflow for Handling this compound

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Don appropriate PPE prep2 Work within a certified chemical fume hood prep1->prep2 prep3 Prepare all necessary equipment and reagents prep2->prep3 handle1 Carefully weigh or measure the required amount prep3->handle1 handle2 Perform the experiment, avoiding splashes and aerosol generation handle1->handle2 handle3 Keep containers tightly closed when not in use handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Segregate waste into appropriate containers clean1->clean2 clean3 Dispose of waste according to institutional guidelines clean2->clean3 post1 Remove PPE in the correct order clean3->post1 post2 Wash hands thoroughly with soap and water post1->post2

Caption: Logical workflow for the safe handling of this compound.

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 2: First Aid Measures

Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing.[5] Wash skin with soap and plenty of water.[2] If skin irritation occurs, seek medical attention.[5]
Inhalation Move the person to fresh air.[2][5] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water.[2][5] Never give anything by mouth to an unconscious person.[2] Call a poison control center or doctor immediately for treatment advice.

In case of a spill, evacuate the area and ensure adequate ventilation.[2] Wear appropriate PPE and prevent the spill from entering drains.[2][3] Absorb the spill with an inert material and collect it in a suitable container for disposal.[2]

Storage and Disposal Plan

Proper storage and disposal are critical to laboratory safety and environmental protection.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[6]

  • Keep away from heat and sources of ignition.[5][6]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6]

  • Do not allow the product to enter drains.[3]

  • Contaminated packaging should be treated as the product itself.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.